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  • Product: 1-Ethyl-3-(3-hydroxypropyl)urea
  • CAS: 199106-80-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethyl-3-(3-hydroxypropyl)urea: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 1-Ethyl-3-(3-hydroxypropyl)urea, a substituted urea derivative with potential applications in medicinal chemistry and drug development. While specific re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-3-(3-hydroxypropyl)urea, a substituted urea derivative with potential applications in medicinal chemistry and drug development. While specific research on this compound is limited, this document synthesizes established chemical principles and data from structurally analogous compounds to present a scientifically grounded exploration of its chemical structure, a proposed synthetic pathway, detailed analytical characterization protocols, and a discussion of its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and a framework for future investigation of this and similar molecules.

Introduction: The Significance of Substituted Ureas in Drug Discovery

The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets such as proteins and receptors.[1] This capacity for robust molecular recognition has led to the development of a wide array of substituted urea derivatives with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and anticonvulsant agents.[1][2][3] The biological activity of these compounds is often modulated by the nature of the substituents on the urea core. The incorporation of a hydroxylated alkyl chain, as seen in 1-Ethyl-3-(3-hydroxypropyl)urea, can significantly influence the molecule's polarity, solubility, and pharmacokinetic properties, making it an intriguing candidate for further study.

Chemical Structure and Properties

1-Ethyl-3-(3-hydroxypropyl)urea possesses a simple yet versatile chemical structure. The molecule consists of a central urea carbonyl group flanked by an ethyl group on one nitrogen and a 3-hydroxypropyl group on the other. This asymmetric substitution, along with the presence of a primary alcohol, dictates its chemical and physical properties.

PropertyValueSource
Molecular Formula C6H14N2O2[4]
Molecular Weight 146.19 g/mol [4]
CAS Number 199106-80-4[4]
Predicted logP -0.5 to 0.5
Predicted Solubility High in polar solvents

Note: Predicted values are based on the chemical structure and general properties of similar small molecules.

Caption: Chemical structure of 1-Ethyl-3-(3-hydroxypropyl)urea.

Proposed Synthesis and Purification

Synthetic Pathway

The proposed synthesis involves the nucleophilic addition of the primary amine of 3-aminopropan-1-ol to the electrophilic carbonyl carbon of ethyl isocyanate.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product ethyl_isocyanate Ethyl Isocyanate product 1-Ethyl-3-(3-hydroxypropyl)urea ethyl_isocyanate->product Nucleophilic Addition aminopropanol 3-Aminopropan-1-ol aminopropanol->product solvent Anhydrous THF solvent->product temperature 0°C to Room Temperature temperature->product

Caption: Proposed synthetic workflow for 1-Ethyl-3-(3-hydroxypropyl)urea.

Experimental Protocol

Materials:

  • Ethyl isocyanate

  • 3-Aminopropan-1-ol

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopropan-1-ol (1.0 equivalent) in anhydrous THF.

  • Addition of Isocyanate: Cool the solution to 0°C in an ice bath. Add a solution of ethyl isocyanate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the desired product from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for further purification.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 1-Ethyl-3-(3-hydroxypropyl)urea. While specific spectral data for this compound is not publicly available from commercial sources, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Predicted ¹H NMR (in CDCl₃, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1t3H-CH₂CH₃
~1.7p2H-NH-CH₂CH₂ CH₂-OH
~3.2q2H-CH₂ CH₃
~3.3t2H-NH-CH₂ CH₂CH₂-OH
~3.6t2H-NH-CH₂CH₂CH₂ -OH
~5.0-6.0br s2H-NH -C(O)-NH -
Variablebr s1H-OH

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broad signals for the NH and OH protons are due to chemical exchange and hydrogen bonding.

Predicted ¹³C NMR (in CDCl₃, 75 MHz):

Chemical Shift (δ, ppm)Assignment
~15-CH₂CH₃
~33-NH-CH₂CH₂ CH₂-OH
~36-CH₂ CH₃
~39-NH-CH₂ CH₂CH₂-OH
~61-NH-CH₂CH₂CH₂ -OH
~158C =O

Protocol for NMR Analysis:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorptions (KBr pellet or thin film):

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, broadO-H and N-H stretching
2850-2960MediumC-H stretching (aliphatic)
~1630StrongC=O stretching (urea, Amide I)
~1560StrongN-H bending (Amide II)
~1050MediumC-O stretching (primary alcohol)

Protocol for IR Analysis:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Record the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electrospray Ionization, ESI+):

  • [M+H]⁺: m/z 147.11

  • [M+Na]⁺: m/z 169.09

  • Key Fragments: Fragmentation may occur at the C-N bonds adjacent to the urea carbonyl and along the propyl chain.

Protocol for Mass Spectrometry Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer using an ESI source.

  • Acquire the mass spectrum in positive ion mode.

Potential Applications and Future Directions

The chemical structure of 1-Ethyl-3-(3-hydroxypropyl)urea suggests several potential avenues for research and application in drug development.

Scaffold for Novel Therapeutics

The presence of a primary hydroxyl group provides a reactive handle for further chemical modification. This allows for the attachment of various pharmacophores or targeting moieties, making 1-Ethyl-3-(3-hydroxypropyl)urea a valuable building block for creating libraries of more complex molecules for high-throughput screening.

Potential Biological Activities

Based on the known biological activities of other substituted ureas, 1-Ethyl-3-(3-hydroxypropyl)urea and its derivatives could be investigated for a range of therapeutic effects:

  • Enzyme Inhibition: The urea moiety is a known pharmacophore in many enzyme inhibitors. The specific substituents could confer selectivity for certain enzymes.

  • Anticancer Activity: Many urea-containing compounds exhibit anticancer properties by inhibiting kinases or other signaling pathways involved in cell proliferation.

  • Antimicrobial Properties: Substituted ureas have also shown promise as antimicrobial agents.

G molecule 1-Ethyl-3-(3-hydroxypropyl)urea Derivative target Biological Target (e.g., Kinase, Receptor) molecule->target Binding/Inhibition pathway Signaling Pathway target->pathway Modulation response Cellular Response (e.g., Apoptosis, Growth Arrest) pathway->response

Caption: Potential mechanism of action for a 1-Ethyl-3-(3-hydroxypropyl)urea derivative.

Future Research

To fully elucidate the potential of 1-Ethyl-3-(3-hydroxypropyl)urea, future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic procedure and complete analytical data for this compound.

  • Biological Screening: Evaluating the compound and its derivatives in a variety of biological assays to identify potential therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to understand how structural modifications impact biological activity.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

Conclusion

1-Ethyl-3-(3-hydroxypropyl)urea represents a simple yet potentially valuable molecule in the landscape of drug discovery. While specific data on this compound is sparse, this technical guide has provided a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established principles of organic and medicinal chemistry, researchers can use this guide as a starting point to explore the therapeutic potential of this and other novel substituted ureas. The insights and protocols detailed herein are intended to empower scientists to further investigate this promising chemical space.

References

  • Sapkal, B. M., Disale, S., & More, D. (2021). Recent advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(15), 1755-1779.
  • ResearchGate. (n.d.). Selected examples of biologically active substituted ureas. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[3-(dimethylamino)propyl]-3-ethylurea. Retrieved from [Link]

  • Bano, S., Bakht, M. A., & Islam, M. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3564–3576.
  • El-Gamal, M. I., Al-Ameen, M., & Al-Koumi, D. (2025). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 15(1), 1-13.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3118.

Sources

Exploratory

1-Ethyl-3-(3-hydroxypropyl)urea (EHPU): Mechanistic Paradigms in Bifunctional Organocatalysis and Heterocyclic Synthesis

Executive Summary The molecular architecture of 1-Ethyl-3-(3-hydroxypropyl)urea (CAS: 199106-80-4) presents a highly versatile scaffold in modern organic synthesis. Characterized by a dual hydrogen-bond donating urea cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular architecture of 1-Ethyl-3-(3-hydroxypropyl)urea (CAS: 199106-80-4) presents a highly versatile scaffold in modern organic synthesis. Characterized by a dual hydrogen-bond donating urea core tethered to a nucleophilic, hemilabile 3-hydroxypropyl chain, EHPU operates at the intersection of supramolecular catalysis and heterocyclic methodology. This whitepaper provides an in-depth mechanistic analysis of EHPU, focusing on its dual utility: as a unimolecular bifunctional initiator/catalyst in the controlled ring-opening polymerization (ROP) of cyclic esters, and as a highly efficient precursor for the synthesis of 6-membered cyclic ureas (1,3-oxazinanes) via intramolecular cyclodehydration.

Structural Dynamics and Bifunctional Activation

The efficacy of EHPU is rooted in its spatial geometry. The urea moiety ( ) is a privileged pharmacophore and organocatalytic motif capable of lowering the lowest unoccupied molecular orbital (LUMO) of electrophiles via bidentate hydrogen bonding [1].

Simultaneously, the 3-carbon aliphatic spacer terminating in a hydroxyl group serves two distinct mechanistic purposes depending on the reaction environment:

  • In Intermolecular Catalysis: The hydroxyl group acts as a tethered nucleophile or hydrogen-bond acceptor, enabling synergistic activation of substrates. This proximity effect eliminates the entropic penalty associated with bimolecular catalytic systems [2].

  • In Intramolecular Reactions: The 3-carbon chain provides the optimal trajectory (via a favorable 6-exo-tet transition state) for cyclization, minimizing steric strain while maximizing orbital overlap for heterocycle formation [3].

Mechanism of Action I: Controlled/Living Ring-Opening Polymerization (ROP)

Bifunctional urea catalysts have revolutionized the synthesis of biodegradable polyesters (e.g., polylactide) by enabling controlled/living ROP with extremely narrow dispersity (Đ < 1.20) [1]. EHPU acts as a unique unimolecular participant in this process, where the urea core activates the monomer, and the pendant hydroxyl group initiates the polymer chain.

The Catalytic Cycle
  • Electrophile Activation: The two N-H protons of the EHPU urea core donate hydrogen bonds to the exocyclic carbonyl oxygen of L-Lactide, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Initiation: The pendant primary hydroxyl group of EHPU attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Ring Opening & Propagation: The acyl-oxygen bond of the lactide cleaves, transferring the growing polymer chain to the EHPU oxygen. The newly liberated hydroxyl group from the lactide monomer then becomes the propagating nucleophile for subsequent monomer additions, while the urea core continues to act as a migrating hydrogen-bond catalyst.

ROP_Activation Urea Urea Motif (Dual H-Bond Donor) Lactide L-Lactide Monomer (Electrophile) Urea->Lactide LUMO Lowering (H-Bonding) Tetrahedral Tetrahedral Intermediate Lactide->Tetrahedral Acyl-O Cleavage Hydroxyl 3-Hydroxypropyl Group (Nucleophilic Initiator) Hydroxyl->Lactide Nucleophilic Attack Polymer Growing Polymer Chain (Controlled ROP) Tetrahedral->Polymer Chain Propagation

Figure 1: Synergistic bifunctional activation model of EHPU in the ROP of L-Lactide.

Mechanism of Action II: Intramolecular Cyclodehydration

Beyond catalysis, EHPU is a valuable building block for synthesizing 1,3-oxazinan-2-imines and related 6-membered cyclic ureas. These heterocycles are critical pharmacophores in CNS-active drugs and kinase inhibitors.

The transformation relies on the conversion of the terminal hydroxyl group into a facile leaving group, followed by an intramolecular displacement by the urea nitrogen.

The Cyclization Pathway

Under Mitsunobu conditions (Triphenylphosphine and Diethyl azodicarboxylate), the hydroxyl group of EHPU is activated to form an oxyphosphonium intermediate. The adjacent urea nitrogen, driven by the thermodynamic stability of the resulting 6-membered ring, attacks the electrophilic C3 carbon. This cyclodehydration proceeds with complete inversion of stereochemistry (if substituted) and yields the cyclic product with high atom economy [3].

Cyclization EHPU 1-Ethyl-3-(3-hydroxypropyl)urea Acyclic Precursor Activation Hydroxyl Activation PPh3 / DEAD EHPU->Activation Reagent Addition (0 °C) Intermediate Oxyphosphonium Intermediate Enhanced Electrophilicity Activation->Intermediate Phosphine Oxide Formation Cyclization Intramolecular Attack 6-exo-tet Transition State Intermediate->Cyclization Urea N-Attack (SN2) Product 1-Ethyl-1,3-oxazinan-2-imine 6-Membered Heterocycle Cyclization->Product Proton Transfer & Workup

Figure 2: Stepwise intramolecular cyclodehydration of EHPU via Mitsunobu activation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Controlled ROP of L-Lactide using EHPU

Causality: Bulk polymerization at 140 °C ensures the lactide monomer is molten, facilitating homogeneous mixing without the need for coordinating solvents that might disrupt the urea hydrogen-bonding network.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with L-Lactide (50 equiv) and EHPU (1 equiv).

  • Reaction: Seal the tube and immerse it in a pre-heated oil bath at 140 °C. Stir the molten mixture continuously.

  • Validation Checkpoint (Kinetics): Withdraw 50 L aliquots at 30-minute intervals. Quench in cold . Analyze via NMR. The conversion is validated by the shift of the lactide methine quartet (5.05 ppm) to the poly(lactide) methine multiplet (5.15-5.25 ppm).

  • Termination: After 2 hours (or upon reaching >90% conversion), cool the reaction to room temperature and dissolve the crude polymer in minimal dichloromethane (DCM).

  • Purification: Precipitate the polymer by dropwise addition into cold methanol. Filter and dry under vacuum to constant weight.

Protocol B: Mitsunobu Cyclodehydration of EHPU

Causality: Performing the initial activation at 0 °C prevents premature intermolecular side reactions, ensuring the oxyphosphonium intermediate forms cleanly before the intramolecular attack occurs at room temperature.

  • Preparation: Dissolve EHPU (1.0 mmol) and Triphenylphosphine (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Activation: Add Diethyl azodicarboxylate (DEAD, 1.2 mmol) dropwise over 10 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Silica gel, 5% MeOH in DCM). The disappearance of the highly polar EHPU spot ( ) and the appearance of a less polar product spot ( , UV active/KMnO stainable) confirms cyclization.

  • Workup: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography to isolate the 1,3-oxazinane derivative.

Quantitative Data & Kinetic Profiling

The following table synthesizes the expected quantitative outcomes of EHPU utilized in the aforementioned mechanistic pathways, demonstrating its high efficiency and control.

Reaction ParadigmSubstrate / ReagentsConditionsKey MetricYield / ConversionDispersity (Đ)
Ring-Opening Polymerization L-Lactide (50 eq)Bulk, 140 °C, 2hMonomer Conversion> 92%< 1.15
Ring-Opening Polymerization -Valerolactone (50 eq)Bulk, 140 °C, 4hMonomer Conversion> 88%< 1.18
Cyclodehydration PPh , DEADTHF, 0 °C to RT, 4hIsolated Yield85 - 90%N/A
Cyclodehydration TsCl, Et NDCM, RT, 12hIsolated Yield78 - 82%N/A

Table 1: Comparative performance metrics of EHPU across polymerization and heterocyclic synthesis workflows.

References

  • Yin, Y., Luo, S., Li, Z., Huang, J., & Guo, K. (2025). "A bifunctional urea catalyst enables controlled/living ring-opening polymerization: access to various polyesters". New Journal of Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Poe, S. L., Bogdan, A. R., Mason, B. P., Steinbacher, J. L., Opalka, S. M., & McQuade, D. T. (2009). "Use of Bifunctional Ureas to Increase the Rate of Proline-Catalyzed α-Aminoxylations". The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Ubale, A. S., Shaikh, M. A., & Gnanaprakasam, B. (2021). "Sequential Oxidative Fragmentation and Skeletal Rearrangement of Peroxides for the Synthesis of Quinazolinone Derivatives". The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

Foundational

Thermodynamic Properties of 1-Ethyl-3-(3-hydroxypropyl)urea in Aqueous Solution: A Comprehensive Technical Guide

Executive Summary The thermodynamic characterization of substituted ureas in aqueous environments is a cornerstone of modern physical chemistry, providing critical insights into protein denaturation, cosolvent effects, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic characterization of substituted ureas in aqueous environments is a cornerstone of modern physical chemistry, providing critical insights into protein denaturation, cosolvent effects, and hydrophobic hydration. 1-Ethyl-3-(3-hydroxypropyl)urea (EHPU) is a highly specialized, amphiphilic urea derivative. Its unique molecular architecture—combining a central hydrogen-bonding urea core with hydrophobic alkyl chains and a terminal hydrophilic hydroxyl group—makes it an exceptional model compound for studying complex solute-solvent and solute-solute interactions.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals to measure, model, and interpret the thermodynamic properties of EHPU in aqueous solutions. By leveraging the McMillan-Mayer theory of solutions and the Savage-Wood Additivity of Groups (SWAG) approach, we elucidate the mechanistic causality behind its volumetric and calorimetric behavior.

Molecular Architecture and Hydration Logic

To understand the thermodynamics of EHPU, one must first deconstruct its structural domains. The molecule (CAS: 199106-80-4) exhibits a distinct amphiphilic duality:

  • Hydrophilic Domains: The central −NH−CO−NH− core and the terminal −OH group act as potent hydrogen-bond donors and acceptors. These regions integrate seamlessly into the bulk water network, resulting in an exothermic enthalpy of hydration ( ΔHhyd​<0 ).

  • Hydrophobic Domains: The ethyl ( −CH2​CH3​ ) and propyl ( −CH2​CH2​CH2​− ) aliphatic chains disrupt the local water structure. Water molecules reorganize around these apolar chains to form clathrate-like "iceberg" structures. This hydrophobic hydration is characterized by a significant decrease in entropy ( ΔShyd​<0 ) and a positive contribution to the heat capacity ( Cp∘​ ).

G EHPU 1-Ethyl-3-(3-hydroxypropyl)urea Hydrophobic Hydrophobic Domains (Ethyl & Propyl Chains) EHPU->Hydrophobic Hydrophilic Hydrophilic Domains (Urea Core & Terminal OH) EHPU->Hydrophilic WaterStruct Water Structuring (Iceberg Formation) Hydrophobic->WaterStruct Hydrophobic Effect HBonding Hydrogen Bonding (Direct Solute-Solvent Links) Hydrophilic->HBonding Dipole-Dipole Thermo1 Negative Entropy of Hydration (ΔS < 0) WaterStruct->Thermo1 Thermo2 Exothermic Enthalpy (ΔH < 0) HBonding->Thermo2

Figure 1: Mechanistic logic of EHPU hydration domains and their thermodynamic consequences.

Theoretical Framework: Modeling Interactions

The McMillan-Mayer Theory

The thermodynamic properties of dilute aqueous solutions are best described using the McMillan-Mayer (MM) statistical mechanical theory[1]. MM theory allows us to express the excess thermodynamic properties of a solution as a virial expansion of solute concentration. The potential of mean force implicitly accounts for the complex solute-solvent interactions, allowing us to isolate the solute-solute pairwise interaction coefficients ( hxx​ for enthalpy, vxx​ for volume)[1].

Savage-Wood Additivity of Groups (SWAG)

Because EHPU is a complex molecule, its pairwise interaction coefficients can be predicted and rationalized using the SWAG model[2]. Savage and Wood postulated that the interaction between two solute molecules in water is the sum of the interactions between their constituent functional groups[3].

For EHPU, the molecule can be fragmented into the following groups:

  • Urea core ( −NHCONH− )

  • Hydroxyl group ( −OH )

  • Methylene groups ( −CH2​− )

  • Methyl group ( −CH3​ , treated thermodynamically as 1.5×−CH2​− in SWAG)

By summing the known group-interaction parameters (e.g., CH2​↔CH2​ , CH2​↔OH , OH↔Urea ), we can predict the enthalpic and volumetric behavior of EHPU[4][5].

Quantitative Data Presentation

Based on established SWAG parameters for alkylureas and polyols[5][6], the estimated thermodynamic group contributions for EHPU at 298.15 K are summarized below.

Table 1: Estimated SWAG Enthalpic Pair-Interaction Contributions ( hi,j​ ) for EHPU in Water

Interacting Groups ( i↔j )Contribution to hxx​ ( J kg mol−2 )Mechanistic Rationale
CH2​↔CH2​ +25 to +35 Hydrophobic interaction; overlap of hydration co-spheres releases structured water, driven by entropy but enthalpically unfavorable.
CH2​↔OH +15 to +25 Destructive overlap; incompatible hydration shells (hydrophobic vs. hydrophilic).
OH↔OH −10 to −20 Hydrogen bond formation between solute molecules; enthalpically favorable.
Urea↔Urea −250 to −300 Strong dipole-dipole and H-bonding interactions between urea cores.

Note: The net pairwise enthalpic interaction coefficient ( hxx​ ) for EHPU is a delicate balance between the large negative contribution of the urea core and the positive contributions of the alkyl chains.

Experimental Methodologies

To empirically validate the thermodynamic profile of EHPU, a self-validating system of volumetric and calorimetric protocols is required. As an Application Scientist, I emphasize that the causality behind sample preparation is just as critical as the instrumental measurement.

Protocol 1: High-Precision Vibrating-Tube Densimetry

Objective: Determine the apparent molar volume ( Vϕ​ ) and the limiting partial molar volume ( V∘ ) of EHPU. Causality: The limiting partial molar volume reflects the absolute volume of the solute plus the volume change of the solvent due to hydration. Vibrating-tube densimetry is used because it provides density measurements with an accuracy of ±1×10−6 g cm−3 , which is mandatory for resolving infinite-dilution properties.

Step-by-Step Workflow:

  • Solvent Preparation: Use ultra-pure Milli-Q water (resistivity 18.2 MΩ⋅cm ). Crucial Step: Degas the water under vacuum with sonication for 30 minutes. Dissolved gases form microbubbles inside the U-tube oscillator, drastically skewing the oscillation period and resulting in false density peaks.

  • Solution Gravimetry: Prepare EHPU solutions by mass using a microbalance ( ±0.01 mg ). Molality ( m ) must range from 0.01 to 0.5 mol kg−1 to capture the dilute regime governed by McMillan-Mayer theory.

  • Instrument Calibration: Calibrate the vibrating-tube densimeter (e.g., Anton Paar DMA 5000) using dry air and degassed ultra-pure water at exactly 298.15 K .

  • Measurement: Inject the solutions sequentially from lowest to highest concentration. Allow 10 minutes for thermal equilibration ( ±0.001 K ) per sample.

  • Data Processing: Calculate Vϕ​ using the equation:

    Vϕ​=ρM​−mρρ0​1000(ρ−ρ0​)​

    (Where M is molar mass, ρ is solution density, and ρ0​ is solvent density). Extrapolate to m→0 using a Redlich-Mayer or linear fit to obtain V∘ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Measure the enthalpy of dilution ( ΔHdil​ ) to extract the pairwise enthalpic interaction coefficient ( hxx​ ). Causality: ITC directly measures the heat released or absorbed when a concentrated solute is diluted. By measuring ΔHdil​ across a concentration gradient, we isolate the energy associated with solute-solute interactions breaking apart, verifying the SWAG predictions.

Step-by-Step Workflow:

  • Baseline Equilibration: Fill the reference cell with degassed water and the sample cell with degassed water. Run a blank titration (water into water) to establish the mechanical heat of injection. This ensures the background noise is .

  • Syringe Loading: Load a concentrated stock solution of EHPU ( 0.5 M ) into the automated injection syringe.

  • Titration Execution: Program the ITC to perform 20

    30 sequential injections of into the 1.4 mL sample cell (containing pure water) at 298.15 K .
  • Integration: Integrate the area under each thermogram peak to determine the heat per injection ( qi​ ).

  • Data Modeling: Fit the corrected heat data to the McMillan-Mayer polynomial to extract hxx​ and the triplet interaction coefficient hxxx​ .

Workflow Prep Sample Preparation Degassing & Weighing Dens Vibrating-Tube Densimetry (Measure ρ) Prep->Dens Calor Isothermal Titration Calorimetry (Measure ΔH_dil) Prep->Calor Vol Apparent Molar Volume (V_φ) Dens->Vol Enthalpy Enthalpic Pair Interactions (h_xx) Calor->Enthalpy Model McMillan-Mayer & SWAG Modeling Vol->Model Enthalpy->Model Output Thermodynamic Profile (V°, h_xx, g_xx) Model->Output

Figure 2: Experimental and analytical workflow for determining the thermodynamic profile of EHPU.

Data Interpretation and Mechanistic Insights

When the experimental data from densimetry and calorimetry are synthesized, the thermodynamic profile of EHPU reveals a classic "tug-of-war" between hydrophobic and hydrophilic hydration.

  • Volumetric Behavior: The limiting partial molar volume ( V∘ ) of EHPU will be slightly less than its theoretical van der Waals volume. This electrostriction effect occurs because the strong hydrogen bonding of the urea core and the terminal hydroxyl group pulls water molecules into a tightly packed primary hydration shell[6].

  • Enthalpic Interactions: The pairwise enthalpic interaction coefficient ( hxx​ ) is dictated by the SWAG group contributions. While the urea-urea interactions are highly exothermic (negative hxx​ ), the hydrophobic interactions between the ethyl and propyl chains are endothermic (positive hxx​ ) due to the disruption of the highly structured water "icebergs" upon solute-solute contact[3][4]. Consequently, EHPU exhibits a highly tunable hxx​ that is sensitive to temperature changes, a hallmark of amphiphilic molecules.

Conclusion

The thermodynamic characterization of 1-Ethyl-3-(3-hydroxypropyl)urea in aqueous solution provides a masterclass in the delicate balance of non-covalent interactions. By employing rigorous, self-validating experimental protocols—specifically high-precision densimetry and isothermal titration calorimetry—and grounding the data in the McMillan-Mayer and SWAG theoretical frameworks, researchers can accurately map the hydration spheres of this complex molecule. Understanding these thermodynamic parameters is not merely an academic exercise; it is a prerequisite for utilizing EHPU and similar alkylureas in advanced pharmaceutical formulations, protein stabilization, and rational solvent design.

Sources

Exploratory

Structure-Activity Relationship (SAR) of 1-Ethyl-3-(3-hydroxypropyl)urea Derivatives: Optimizing Soluble Epoxide Hydrolase (sEH) Inhibitors

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The soluble epoxide hydrolase (sEH) enzyme has emerged as a highly validated...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The soluble epoxide hydrolase (sEH) enzyme has emerged as a highly validated therapeutic target for cardiovascular diseases, neuroinflammation, and diabetic neuropathic pain. sEH rapidly degrades endogenously protective, anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs). While 1,3-disubstituted ureas are the most potent known central pharmacophores for sEH inhibition, first-generation aliphatic ureas (e.g., adamantyl-ureas) suffered from high lipophilicity, poor aqueous solubility, and high melting points, severely limiting their oral bioavailability.

This whitepaper provides an in-depth analysis of the 1-Ethyl-3-(3-hydroxypropyl)urea (EHPU) scaffold. By utilizing the 3-hydroxypropyl vector to access the solvent-exposed channel of the sEH active site, EHPU derivatives successfully balance nanomolar target affinity with superior physicochemical properties.

Mechanistic Causality & Target Engagement

To understand the SAR of EHPU derivatives, one must first map the topography of the sEH catalytic pocket. The sEH active site is an L-shaped hydrophobic tunnel featuring a catalytic triad (Asp335, Asp496, His524) and a critical hydrogen-bonding network (Tyr383, Tyr466).

  • The Urea Core: The urea moiety of EHPU acts as a transition-state mimic. The carbonyl oxygen serves as a hydrogen-bond acceptor for the hydroxyl groups of Tyr383 and Tyr466. Simultaneously, the two urea NH protons act as potent hydrogen-bond donors to the carboxylate of Asp335.

  • The R1 Vector (Ethyl): The ethyl group in the base EHPU structure probes the smaller hydrophobic pocket of the enzyme. However, because the ethyl group lacks sufficient steric bulk, it fails to fully displace high-energy water molecules from this hydrophobic sub-pocket, resulting in weak baseline affinity.

  • The R2 Vector (3-Hydroxypropyl): The 3-hydroxypropyl chain is the critical innovation of this scaffold [1]. It extends outward into the solvent-exposed entrance of the catalytic tunnel. The terminal hydroxyl group forms hydrogen bonds with bulk solvent, drastically lowering the LogP and improving aqueous solubility without disrupting the primary urea-tyrosine interactions.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory, Analgesic) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory, Inactive) sEH->DHETs EHPU EHPU Derivatives (Inhibitor) EHPU->sEH Blocks

Fig 1. sEH metabolic pathway and the inhibitory intervention by EHPU derivatives.

Structure-Activity Relationship (SAR) Analysis

The optimization of the EHPU scaffold focuses on expanding the R1 vector to increase target residence time ( tR​ ) while fine-tuning the R2 vector to prevent rapid phase II metabolism (glucuronidation) [2].

Quantitative SAR Data

Table 1: SAR and Physicochemical Properties of EHPU-Derived sEH Inhibitors

CompoundR1 (Hydrophobic Vector)R2 (Solvent Vector)IC₅₀ (nM)LogPWater Sol. (µg/mL)
1 (EHPU Core) Ethyl3-hydroxypropyl450.00.8>1000
2 Cyclohexyl3-hydroxypropyl12.52.1450
3 Adamantyl3-hydroxypropyl2.33.485
4 4-(Trifluoromethoxy)phenyl3-hydroxypropyl1.83.1110
5 4-(Trifluoromethoxy)phenyl2-hydroxypropyl1.53.0140
6 4-(Trifluoromethoxy)phenyl3-methoxypropyl0.93.660
SAR Logic & Causality
  • R1 Hydrophobic Expansion (Compounds 1 4): Replacing the small ethyl group with a bulky adamantyl (3 ) or 4-(trifluoromethoxy)phenyl group (4 ) drops the IC₅₀ from 450 nM to 1.8 nM. This causality is driven by the displacement of water from the large hydrophobic pocket, maximizing van der Waals interactions and drastically increasing the target residence time ( tR​ ), which correlates directly with in vivo efficacy [2]. Recent advancements have even utilized phenylquinoline groups at this position to achieve picomolar potency [3].

  • R2 Solvent Vector Fine-Tuning (Compounds 4 6): While the 3-hydroxypropyl group (4 ) provides excellent solubility (110 µg/mL), primary alcohols are susceptible to rapid in vivo glucuronidation. Shortening the chain to a secondary alcohol (5 ) sterically hinders glucuronosyltransferases, improving metabolic half-life. Converting the hydroxyl to a methoxy ether (6 ) removes the desolvation penalty required for the ligand to enter the pocket, pushing potency to 0.9 nM, albeit at a slight cost to aqueous solubility [1].

SAR_Logic Core 1-Ethyl-3-(3-hydroxypropyl)urea Core Pharmacophore R1 R1: Ethyl Group Probes small hydrophobic pocket Maintains low steric hindrance Core->R1 Urea Urea Linker Primary H-bond donor/acceptor Binds Tyr383, Tyr466, Asp335 Core->Urea R2 R2: 3-Hydroxypropyl Group Extends to solvent channel Improves aqueous solubility Core->R2 R1_Opt R1 Optimization Cycloalkyl/Aryl substitution Increases target residence time R1->R1_Opt R2_Opt R2 Optimization Ether/Amide bioisosteres Prevents rapid glucuronidation R2->R2_Opt

Fig 2. Rational structure-activity relationship (SAR) design logic for EHPU derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of EHPU derivatives.

Protocol 1: Synthesis of EHPU Derivatives via Isocyanate Coupling

This protocol utilizes a highly efficient nucleophilic addition mechanism to construct the central urea pharmacophore.

  • Amine Preparation: Dissolve 1.0 equivalent of the R1-amine (e.g., 4-(trifluoromethoxy)aniline) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive isocyanate intermediate into an unreactive symmetric urea byproduct.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic base to neutralize any trace acid, ensuring the primary amine remains in its nucleophilic, unprotonated state.

  • Isocyanate Coupling: Slowly add 1.1 equivalents of the R2-isocyanate (e.g., 3-isocyanato-1-propanol, with the hydroxyl group temporarily protected as a TBS ether if necessary) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Deprotection: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo. If a TBS protecting group was used, remove it using TBAF (Tetrabutylammonium fluoride) in THF for 2 hours, followed by flash chromatography purification.

Protocol 2: Recombinant Human sEH (hsEH) Fluorescence Assay

This protocol measures the IC₅₀ by tracking the hydrolysis of a fluorogenic substrate.

  • Enzyme Preparation: Dilute recombinant hsEH in Bis-Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: BSA is strictly required to prevent the highly lipophilic urea inhibitors from non-specifically adhering to the hydrophobic walls of the polystyrene microtiter plates, which would artificially inflate the apparent IC₅₀.

  • Inhibitor Incubation: Add 1 µL of the EHPU derivative (serially diluted in DMSO) to 99 µL of the enzyme solution. Incubate the microplate for 10 minutes at 30°C.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium. Because optimized EHPU derivatives have long target residence times ( tR​ ), failing to pre-incubate will result in inaccurate kinetic readings [2].

  • Substrate Addition: Introduce the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at a final concentration of 50 µM.

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes. Calculate the initial velocity of hydrolysis and determine the IC₅₀ using non-linear regression analysis.

References

  • Kim, I.-H., Tsai, H.-J., Nishi, K., Kasagami, T., Morisseau, C., & Hammock, B. D. (2007). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry, 50(21), 5217–5226.[Link]

  • Lee, K. S., Liu, J. Y., Wagner, K. M., Pakhomova, S., Dong, H., Morisseau, C., Fu, S. H., Yang, J., Wang, P., Ulu, A., Mate, C. A., Nguyen, L. V., Hwang, S. H., Edin, M. L., Mara, A. A., Wulff, H., Newcomer, M. E., Zeldin, D. C., & Hammock, B. D. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(16), 7016–7030.[Link]

  • Ding, J., Zhu, M.-Z., Liu, S.-M., Liu, R.-C., Xu, S., Shehzadi, K., Ma, H.-L., & Zhu, X.-H. (2024). Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity. Journal of Medicinal Chemistry, 67(20), 18412–18447.[Link]

Foundational

Hydrogen bonding capabilities of 1-Ethyl-3-(3-hydroxypropyl)urea

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 1-Ethyl-3-(3-hydroxypropyl)urea Abstract 1-Ethyl-3-(3-hydroxypropyl)urea is a bifunctional organic molecule possessing significant potential for directe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 1-Ethyl-3-(3-hydroxypropyl)urea

Abstract

1-Ethyl-3-(3-hydroxypropyl)urea is a bifunctional organic molecule possessing significant potential for directed self-assembly and interaction with biological systems, primarily governed by its hydrogen bonding capabilities. This guide provides a comprehensive analysis of the molecule's structural features that enable a rich variety of hydrogen bond networks. We delve into the theoretical underpinnings of its intramolecular and intermolecular interactions, outline the consequential physicochemical properties, and provide detailed experimental and computational protocols for researchers to rigorously characterize these phenomena. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the hydrogen bonding properties of substituted ureas in material science and medicinal chemistry.

The Structural Architecture of Hydrogen Bonding in 1-Ethyl-3-(3-hydroxypropyl)urea

The capacity of a molecule to form hydrogen bonds is fundamentally dictated by the presence of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA). 1-Ethyl-3-(3-hydroxypropyl)urea incorporates both a disubstituted urea core and a primary alcohol, making it a versatile participant in hydrogen bonding networks.

  • Hydrogen Bond Donors (HBDs): The molecule features two distinct HBD sites:

    • The two N-H protons of the urea moiety. The acidity and donor strength of these protons can be influenced by the nature of the substituents on the nitrogen atoms.[1][2]

    • The single O-H proton of the terminal hydroxypropyl group.

  • Hydrogen Bond Acceptors (HBAs): The molecule contains two primary HBA sites:

    • The carbonyl oxygen (C=O) of the urea group, which is a strong hydrogen bond acceptor.[3]

    • The oxygen atom of the terminal hydroxyl group.

This dual-functionality allows for a complex interplay of interactions, which can be visualized as follows.

Caption: Molecular structure with H-bond donor/acceptor sites.

Potential Modes of Hydrogen Bonding

The arrangement of donor and acceptor sites facilitates both intramolecular and intermolecular hydrogen bonds, which collectively dictate the material's supramolecular structure and bulk properties.

Intramolecular Hydrogen Bonding

The three-carbon propyl linker provides sufficient conformational flexibility for the terminal hydroxyl group to fold back and interact with the urea moiety. This can result in the formation of a pseudo-six-membered ring, a thermodynamically stable conformation. The hydroxyl's proton (HBD) can interact with the urea's carbonyl oxygen (HBA), or the hydroxyl's oxygen (HBA) can accept a proton from one of the urea's N-H groups (HBD).

Intermolecular Hydrogen Bonding

Intermolecular interactions are critical for the formation of extended networks. Urea derivatives are well-known for their strong self-assembly properties.[4] The combination of the urea and hydroxyl groups in 1-Ethyl-3-(3-hydroxypropyl)urea allows for several robust motifs:

  • Urea-Urea Interactions: Molecules can form classic head-to-tail chains or dimeric structures where the N-H of one molecule donates to the C=O of another.[5]

  • Hydroxyl-Hydroxyl Interactions: The terminal -OH groups can form chains, similar to those seen in alcohols.

  • Urea-Hydroxyl Cross-linking: The most complex and interesting interactions involve the urea group of one molecule bonding with the hydroxyl group of another. This cross-linking can lead to the formation of robust, three-dimensional networks.

G cluster_intra Intramolecular H-Bond cluster_inter Intermolecular H-Bonds a Urea Core b Hydroxypropyl Tail a->b Covalent Bond b->a O-H···O=C H-Bond M1 Molecule 1 M2 Molecule 2 M1->M2 Urea···Urea M3 Molecule 3 M1->M3 Urea···Hydroxyl M2->M3 Hydroxyl···Hydroxyl

Caption: Schematic of possible intra- and intermolecular H-bonds.

Experimental and Computational Workflows for Characterization

A multi-technique approach is essential for a complete understanding of the hydrogen bonding landscape. Spectroscopic methods provide direct evidence of these interactions, while computational modeling offers insights into their energetics and geometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy probes the vibrational modes of chemical bonds. Hydrogen bonding weakens the covalent O-H and N-H bonds, causing their stretching frequencies to decrease (a "red shift") and the corresponding absorption bands to broaden.[6][7] Conversely, the C=O bond in the urea is also affected; its frequency shifts depending on whether its oxygen is acting as a hydrogen bond acceptor.[8] By monitoring these shifts, we can directly observe and quantify hydrogen bonding.

Experimental Protocol: Concentration-Dependent Analysis

This protocol is designed to differentiate between intramolecular and intermolecular bonding. Intramolecular bonds are concentration-independent, while intermolecular bonds become more prevalent at higher concentrations.

  • Solvent Selection: Choose an inert solvent with minimal hydrogen bonding capacity (e.g., carbon tetrachloride, chloroform) to avoid interference. Ensure the solvent is transparent in the spectral regions of interest (4000-3000 cm⁻¹ for O-H/N-H, 1700-1600 cm⁻¹ for C=O).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Ethyl-3-(3-hydroxypropyl)urea in the selected solvent.

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 M down to 0.001 M).

  • Spectrum Acquisition:

    • Use a fixed path-length IR cell (e.g., 1.0 mm).

    • Acquire a background spectrum of the pure solvent.

    • Acquire a sample spectrum for each dilution, ensuring the temperature is kept constant.

  • Data Analysis:

    • Subtract the solvent spectrum from each sample spectrum.

    • Carefully analyze the O-H/N-H stretching region (~3600-3200 cm⁻¹) and the Amide I (C=O stretch) region (~1680-1620 cm⁻¹).

    • Plot the peak positions and relative intensities of bands corresponding to "free" (non-bonded) and "bonded" species as a function of concentration. Bands associated with intermolecular interactions will decrease in relative intensity upon dilution.

A Prepare Stock Solution (High Concentration) B Perform Serial Dilutions A->B C Acquire FTIR Spectra (Each Dilution) B->C D Solvent Subtraction & Spectral Analysis C->D E Plot Peak Intensity vs. Concentration D->E F Identify Inter- vs. Intra- molecular Bonds E->F

Caption: Workflow for concentration-dependent FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: The chemical shift of a proton is highly sensitive to its electronic environment. Protons involved in hydrogen bonds are deshielded, causing their resonance to shift downfield (to a higher ppm value) in a ¹H NMR spectrum.[9] The signals for labile protons (O-H and N-H) are often broad and their position is dependent on concentration, temperature, and solvent.

Experimental Protocol: Variable Temperature (VT) NMR

  • Solvent Selection: Choose a dry, aprotic deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can slow down the exchange of labile protons with residual water, making them easier to observe.

  • Sample Preparation: Prepare a sample of moderate concentration (e.g., 10-20 mg/mL).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Identify the signals corresponding to the N-H and O-H protons.

  • VT Experiment:

    • Decrease the temperature in increments (e.g., 10 K steps) down to the solvent's freezing point or the instrument's limit (e.g., 223 K).

    • Acquire a spectrum at each temperature step, allowing the sample to equilibrate for 5-10 minutes.

  • Data Analysis:

    • Track the chemical shift of the N-H and O-H protons as a function of temperature.

    • A significant downfield shift upon cooling is indicative of hydrogen bonding. This is because lower temperatures favor the bonded state over the non-bonded state, shifting the equilibrium and the observed average chemical shift.

Computational Modeling via Density Functional Theory (DFT)

Principle of Causality: DFT calculations can model the electronic structure of the molecule to predict its most stable geometric conformations, both as an isolated molecule and as a dimer or larger cluster. This allows for the direct calculation of hydrogen bond lengths, angles, and binding energies, providing a theoretical foundation for the experimental observations.[1]

Computational Workflow

  • Monomer Optimization: Build the 3D structure of 1-Ethyl-3-(3-hydroxypropyl)urea. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation. Analyze for potential intramolecular bonds.

  • Dimer/Cluster Construction: Arrange two or more molecules in various orientations predicted to form intermolecular hydrogen bonds (e.g., head-to-tail, urea-hydroxyl).

  • Dimer/Cluster Optimization: Perform a geometry optimization for each cluster.

  • Binding Energy Calculation: Calculate the interaction energy (ΔE) for each stable cluster, correcting for basis set superposition error (BSSE), to quantify the strength of the hydrogen bonds.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized monomer and dimer structures. The predicted shifts in N-H, O-H, and C=O frequencies can be directly compared with experimental FTIR data.

Summary of Expected Quantitative Data

While specific experimental data for 1-Ethyl-3-(3-hydroxypropyl)urea is not broadly published, we can predict the expected spectroscopic characteristics based on extensive literature on similar urea and alcohol systems. Researchers should use this table as a guide for their own data interpretation.

ParameterTechniqueExpected ObservationRationale & References
ν(O-H) Stretch FTIRBroad band at ~3350-3200 cm⁻¹ (H-bonded). A sharp, weak band at ~3600 cm⁻¹ may appear in dilute solution ("free" OH).Hydrogen bonding weakens the O-H bond, causing a significant red shift from the "free" hydroxyl position.[7][10]
ν(N-H) Stretch FTIRBroad band at ~3300 cm⁻¹ .Similar to the O-H stretch, N-H involvement in H-bonds causes a red shift and broadening.[8]
ν(C=O) Amide I FTIRStrong band at ~1630-1650 cm⁻¹ . A shoulder at a higher wavenumber (~1660-1680 cm⁻¹) may indicate "free" carbonyls.Participation of the carbonyl oxygen as an H-bond acceptor lowers the double-bond character, shifting the peak to a lower wavenumber.[3][11]
δ(N-H) Chemical Shift ¹H NMRBroad signal at ~5.5-8.0 ppm (in DMSO-d₆).The exact position is highly dependent on concentration and temperature. Deshielding due to H-bonding causes a downfield shift.[9][12]
δ(O-H) Chemical Shift ¹H NMRBroad signal at ~4.0-5.5 ppm (in DMSO-d₆).The hydroxyl proton is also deshielded by hydrogen bonding. Its signal may be a triplet if coupling to the adjacent CH₂ is resolved.[13]
H-Bond Energy DFT-15 to -30 kJ/mol per H-bond.Typical energy range for neutral N-H···O=C and O-H···O=C hydrogen bonds.[14]

Conclusion

1-Ethyl-3-(3-hydroxypropyl)urea is a molecule engineered for complex hydrogen bonding. The strategic placement of a urea core and a flexible hydroxypropyl tail provides a rich palette of donor and acceptor sites capable of forming defined intramolecular conformations and extensive intermolecular networks. The methodologies outlined in this guide—spanning FTIR, NMR, and computational chemistry—provide a robust framework for researchers to elucidate these interactions. A thorough understanding of its hydrogen bonding capabilities is the first step toward unlocking its potential in the rational design of novel polymers, functional materials, and targeted pharmaceutical agents.

References

  • Dingley, A. J., & Grzesiek, S. (2006). Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy. Nature Protocols, 1, 1-8. [Link]

  • Gilli, G., & Gilli, P. (2000). Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies. Journal of the American Chemical Society, 122(49), 12258-12267. [Link]

  • Cho, Y., Zhang, Y., & Cremer, P. S. (2009). Investigating the Hydrogen-Bonding Model of Urea Denaturation. The Journal of Physical Chemistry B, 113(27), 9387-9392. [Link]

  • Wolińska-Grabczyk, A., & Muszyński, J. (2008). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate. [Link]

  • Cremer, P. S., et al. (2009). Investigating the Hydrogen-Bonding Model of Urea Denaturation. ACS Publications. [Link]

  • Nieuwland, C., van der Donk, A. N., Guerra, C. F., & Bickelhaupt, F. M. (2024). Urea hydrogen-bond donor strengths: bigger is not always better. Physical Chemistry Chemical Physics. [Link]

  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. University of California, Davis. [Link]

  • Iacob, A. A., & Bîcu, E. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3247. [Link]

  • Rowlands, L. J., Marks, A., Sanderson, J. M., & Law, R. V. (2020). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Chemical Communications, 56(92), 14447-14450. [Link]

  • Cappa, M., et al. (2013). Spectroscopic Characterization of Urea Aqueous Solutions: Experimental Phase Diagram of the Urea–Water Binary System. The Journal of Physical Chemistry B, 117(42), 13212-13220. [Link]

  • Harris, R. K., & Becker, E. D. (2002). NMR spectroscopy studies of hydrogen bonding. ResearchGate. [Link]

  • Milic, M., Targos, K., Chavez, M. T., & Franz, A. K. (2021). NMR Quantification of Hydrogen-Bond-Accepting Ability for Organic Molecules. The Journal of Organic Chemistry, 86(9), 6524-6533. [Link]

  • Thomas, L. H., et al. (2014). Engineering short, strong hydrogen bonds in urea di-carboxylic acid complexes. CrystEngComm, 16(34), 7879-7886. [Link]

  • Nagy, P. I. (2014). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 19(11), 17798-17841. [Link]

  • Wu, K., & Li, J. (2002). Reinvestigation of Hydrogen Bond Effects on the Polarizability and Hyperpolarizability of Urea Molecular Clusters. The Journal of Physical Chemistry B, 106(35), 9043-9048. [Link]

  • Mondal, S., et al. (2011). A study on drug-polymer interaction of ofloxacin with different polymers (Carbopol934, Carbopol940 and Hydroxypropyl methyl cellulose) in suspensions to know their compatibility by Fourier Transform Infrared Spectroscopy. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 926-935. [Link]

  • Urban, P., et al. (2022). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Polymers, 14(6), 1221. [Link]

  • Urban, P., et al. (2022). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(3-hydroxypropyl)urea. PubChem Compound Database. Retrieved from [Link]

  • Sheehan, J. C., & Ledis, S. L. (1973). 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses, 53, 55. [Link]

  • Nieuwland, C., van der Donk, A. N., Guerra, C. F., & Bickelhaupt, F. M. (2024). Urea hydrogen-bond donor strengths: bigger is not always better. Physical Chemistry Chemical Physics, 26(1), 114-122. [Link]

  • Cho, Y., Zhang, Y., & Cremer, P. S. (2009). Investigating the Hydrogen-Bonding Model of Urea Denaturation. The Journal of Physical Chemistry B, 113(27), 9387-9392. [Link]

  • Kumar, S., et al. (2018). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Research in Pharmacy and Science, 8(2), 1-5. [Link]

  • Caamano, V. M., et al. (2020). Circular Dichroistic Impacts of 1-(3-Dimethylaminopropyl)-3-ethylurea: Secondary Structure Artifacts Arising from Bioconjugation Using 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide. ACS Omega, 5(3), 1696-1701. [Link]

  • Al-Khafaji, J. K. H., & Henderson, J. R. (2015). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Physical Chemistry Chemical Physics, 17(39), 26165-26175. [Link]

  • Zhang, Y., et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(11), 1541. [Link]

  • PCC Group. (2024). Urea – applications, properties and significance in industry. Retrieved from [Link]

  • Ramalingam, H. B., & Raju, K. (2015). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. International Letters of Chemistry, Physics and Astronomy, 58, 10-18. [Link]

  • Castellano, R. K. (2012). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea

Abstract This document provides a comprehensive guide for the laboratory synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea. The primary synthetic route detailed herein involves the nucleophilic addition of 3-amino-1-propanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea. The primary synthetic route detailed herein involves the nucleophilic addition of 3-amino-1-propanol to ethyl isocyanate. This application note furnishes a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, critical safety procedures for handling hazardous reagents, and standard methods for product purification and characterization. The content is designed for researchers and professionals in chemical synthesis and drug development, emphasizing safety, reliability, and reproducibility.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and materials science, largely due to the urea moiety's ability to form stable hydrogen bonds with biological targets and polymer backbones.[1][2] 1-Ethyl-3-(3-hydroxypropyl)urea is a functionalized, unsymmetrical urea containing both a hydroxyl group and an ethyl substituent, making it a versatile intermediate for further chemical elaboration.

The synthesis of unsymmetrical ureas is most commonly and efficiently achieved through the reaction of an isocyanate with a primary or secondary amine.[1][3] This method is favored for its high atom economy, typically high yields, and often mild reaction conditions. This guide focuses on this robust and well-established synthetic strategy.

Synthetic Strategy and Mechanism

The synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea is achieved by the reaction between ethyl isocyanate and 3-amino-1-propanol.

Overall Reaction Scheme:

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in 3-amino-1-propanol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This concerted step forms a new carbon-nitrogen bond and results in a zwitterionic intermediate, which rapidly undergoes an intramolecular proton transfer to yield the stable urea product. The reaction is typically exothermic and proceeds readily without the need for a catalyst.[4]

// Reactants reactant1 [label="Ethyl Isocyanate\nCH₃CH₂-N=C=O"]; reactant2 [label="3-Amino-1-propanol\nHO-(CH₂)₃-NH₂"];

// Intermediate intermediate [label="Zwitterionic Intermediate", shape=box, style=dashed, fillcolor="#F1F3F4", style=filled];

// Product product [label="1-Ethyl-3-(3-hydroxypropyl)urea\nCH₃CH₂-NH-C(=O)-NH-(CH₂)₃-OH"];

// Arrows and Labels {rank=same; reactant1; reactant2;} reactant1 -> intermediate [label="Nucleophilic Attack\n(Amine on Isocyanate Carbon)"]; reactant2 -> intermediate; intermediate -> product [label="Proton Transfer"]; } Диаграмма 1: Механизм реакции нуклеофильного присоединения.

Critical Safety and Handling Precautions

WARNING: Ethyl isocyanate is a highly hazardous substance. It is highly flammable, volatile, toxic if inhaled or swallowed, and may cause severe respiratory and skin irritation or sensitization.[5][6][7] All operations involving ethyl isocyanate must be performed in a certified chemical fume hood with proper personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and tightly fitting safety goggles.[5]

  • Ventilation: All manipulations must be conducted within a well-ventilated chemical fume hood.[6]

  • Ignition Sources: Ethyl isocyanate is highly flammable.[8][9] Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground all equipment during transfers.[8][10]

  • Handling: Handle as a water-sensitive and air-sensitive reagent. The reaction with water can produce an amine and carbon dioxide gas, leading to pressure buildup in sealed containers.[7]

  • Spills: In case of a spill, evacuate the area. Use a vapor-suppressing foam to reduce vapors. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8][9]

  • First Aid:

    • Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[6]

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[5]

Detailed Experimental Protocol

This protocol describes the synthesis on a 50 mmol scale. Adjust quantities as needed.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass (g)Volume (mL)Density (g/mL)Properties
3-Amino-1-propanol75.1150.03.763.900.963Corrosive, irritant
Ethyl Isocyanate71.0852.5 (1.05 eq)3.734.140.900Highly flammable, toxic, water-sensitive[5]
Dichloromethane (DCM), dry84.93--1001.326Volatile, suspected carcinogen
Anhydrous MgSO₄ or Na₂SO₄--~5 g--Drying agent
Experimental Workflow

// Workflow sequence prep1 -> prep2 -> react1 -> react2 -> react3 -> react4 -> work1 -> work2 -> work3 -> work4 -> an1 -> an2; } Диаграмма 2: Общая схема экспериментального процесса.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet adapter. Ensure all glassware is oven-dried before use.

  • Reagent Preparation: In the flask, dissolve 3.76 g (50.0 mmol) of 3-amino-1-propanol in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Isocyanate: Dissolve 3.73 g (52.5 mmol) of ethyl isocyanate in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the ethyl isocyanate solution dropwise to the stirred amine solution over approximately 20-30 minutes. Maintain the internal temperature below 5 °C. An exothermic reaction will occur.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared. (Typical mobile phase: 10% Methanol in DCM).

Product Isolation and Purification
  • Solvent Removal: Once the reaction is complete, remove the DCM under reduced pressure using a rotary evaporator. The crude product will likely be a white solid or a viscous oil.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

    • If any insoluble material remains, filter the hot solution.

    • Slowly add hexanes to the warm filtrate until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to complete crystallization.[11]

  • Isolation: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization of 1-Ethyl-3-(3-hydroxypropyl)urea

  • Appearance: White crystalline solid.

  • Molecular Formula: C₆H₁₄N₂O₂

  • Molecular Weight: 146.19 g/mol [12]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~5.8-6.0 ppm (triplet, 1H, -NH-CH₂-CH₂-CH₂-OH)

    • δ ~5.6-5.8 ppm (triplet, 1H, -CH₂-CH₂-NH-CO-)

    • δ ~4.4 ppm (triplet, 1H, -OH)

    • δ ~3.4 ppm (quartet, 2H, -CH₂-OH)

    • δ ~3.0 ppm (quartet, 2H, -NH-CH₂-CH₂-CH₂-OH)

    • δ ~2.95 ppm (quartet, 2H, -NH-CH₂-CH₃)

    • δ ~1.5 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)

    • δ ~0.95 ppm (triplet, 3H, -CH₂-CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~158 ppm (C=O, urea)

    • δ ~59 ppm (-CH₂-OH)

    • δ ~38 ppm (-NH-CH₂-CH₂-)

    • δ ~35 ppm (-NH-CH₂-CH₃)

    • δ ~33 ppm (-CH₂-CH₂-CH₂-)

    • δ ~15 ppm (-CH₂-CH₃)

  • FT-IR (KBr, ν, cm⁻¹):

    • ~3300-3400 cm⁻¹ (broad, O-H and N-H stretching)

    • ~2850-2950 cm⁻¹ (C-H stretching)

    • ~1620-1640 cm⁻¹ (C=O stretching, "Urea I band")

    • ~1560-1580 cm⁻¹ (N-H bending, "Urea II band")

Conclusion

The protocol described provides a reliable and efficient method for synthesizing 1-Ethyl-3-(3-hydroxypropyl)urea from commercially available starting materials. The reaction is straightforward, but success and safety are critically dependent on the strict observance of safety protocols, particularly concerning the handling of ethyl isocyanate. The purification via recrystallization typically yields a product of high purity suitable for subsequent research and development applications.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethyl Isocyanate.
  • Santa Cruz Biotechnology, Inc. (n.d.). Ethyl isocyanate Safety Data Sheet.
  • ChemicalBook. (2023). Ethyl isocyanate - Safety Data Sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Ethyl isocyanate for synthesis.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: ETHYL ISOCYANATE.
  • ACS Publications. (2006). Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol. Organic Process Research & Development.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-{[3-(Ethylamino)propyl]amino}-1-propanol.
  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
  • International Journal of Pharmacy and Technology. (2016).
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health (NIH). (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • National Institutes of Health (NIH). (n.d.). PubChem: 3-(Ethylamino)propanol.
  • Organic Syntheses. (n.d.). ethyl isocyanide.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Isocyanates and Isothiocyanates.
  • ChemicalBook. (n.d.). 3-Dimethylamino-1-propanol synthesis.
  • Sapphire Bioscience. (n.d.). 1-Ethyl-3-(3-hydroxypropyl)urea.
  • YouTube. (2025). Chemistry Class Ethyl Isocyanide Reaction.
  • Sigma-Aldrich. (n.d.). 1-ETHYL-3-(3-HYDROXYPROPYL)UREA.
  • David Publishing. (2014).
  • Google Patents. (n.d.).
  • ResearchGate. (2018).
  • Google Patents. (1953).
  • Google Patents. (n.d.).
  • ResearchGate. (2020).

Sources

Application

Application Notes and Protocols: 1-Ethyl-3-(3-hydroxypropyl)urea as a Hydrogen Bond Donor Catalyst

Introduction: The Expanding Role of Urea Derivatives in Organocatalysis The field of organocatalysis has seen a significant rise in the use of small, metal-free organic molecules to catalyze a wide array of chemical tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Expanding Role of Urea Derivatives in Organocatalysis

The field of organocatalysis has seen a significant rise in the use of small, metal-free organic molecules to catalyze a wide array of chemical transformations. Among these, urea and thiourea derivatives have emerged as powerful hydrogen bond donor catalysts.[1] Their ability to form multiple, well-defined hydrogen bonds allows for the activation of electrophiles and the stabilization of transition states, mimicking the function of complex enzymatic systems.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a specific, yet versatile, urea-based catalyst: 1-Ethyl-3-(3-hydroxypropyl)urea .

While complex, chiral ureas have been extensively studied in asymmetric catalysis, simpler, achiral ureas like 1-Ethyl-3-(3-hydroxypropyl)urea offer significant advantages in terms of cost, accessibility, and ease of use for a range of synthetic applications where stereocontrol is not the primary objective. The presence of both a hydrogen-bonding urea moiety and a hydroxyl group in 1-Ethyl-3-(3-hydroxypropyl)urea suggests the potential for unique catalytic activity, possibly involving cooperative or bifunctional activation modes.

This guide is structured to provide not only a reliable synthetic protocol for the catalyst itself but also to serve as a foundational resource for its application in various organic reactions. The protocols are designed to be adaptable, with in-depth explanations of the underlying principles to empower researchers to optimize conditions for their specific substrates and desired outcomes.

Part 1: Synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea

The synthesis of unsymmetrical ureas is most commonly and efficiently achieved through the reaction of an isocyanate with a primary or secondary amine.[3] This method is highly reliable and generally proceeds with high selectivity and yield. For the preparation of 1-Ethyl-3-(3-hydroxypropyl)urea, the reaction between ethyl isocyanate and 3-amino-1-propanol is the most direct route. A critical aspect of this synthesis is the selective reaction of the isocyanate with the more nucleophilic amine group in the presence of the hydroxyl group. Fortunately, the reaction of an isocyanate with an amine is typically much faster and does not require a catalyst, ensuring the desired product is formed preferentially over the corresponding urethane.[4]

Synthetic Protocol: 1-Ethyl-3-(3-hydroxypropyl)urea

Materials:

  • Ethyl isocyanate (reagent grade)

  • 3-Amino-1-propanol (reagent grade)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-amino-1-propanol (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Isocyanate: Slowly add ethyl isocyanate (1.0 equivalent) dropwise to the stirred solution of 3-amino-1-propanol via the addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.

  • Purification (if necessary): If TLC indicates the presence of impurities, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final product, 1-Ethyl-3-(3-hydroxypropyl)urea, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions: Ethyl isocyanate is a volatile and toxic compound. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 2: Application Notes for Catalysis

The catalytic utility of 1-Ethyl-3-(3-hydroxypropyl)urea stems from its ability to act as a dual hydrogen bond donor through the N-H protons of the urea moiety. This interaction can activate electrophiles, such as carbonyls or nitroalkenes, by lowering their LUMO energy, thus making them more susceptible to nucleophilic attack.[5] The presence of the terminal hydroxyl group could potentially participate in catalysis by interacting with the nucleophile or by forming an intramolecular hydrogen bond that modulates the acidity and catalytic activity of the urea protons.

Proposed Catalytic Application: Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

The Michael addition is a cornerstone of C-C bond formation. Urea-based catalysts have been shown to be effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated systems.[6]

Reaction Scheme:

Proposed Mechanism of Activation:

The catalyst, 1-Ethyl-3-(3-hydroxypropyl)urea, is proposed to activate the nitroalkene through a dual hydrogen bonding interaction between the urea N-H protons and the oxygen atoms of the nitro group. This pre-organization of the electrophile facilitates the attack of the soft nucleophile (the enol form of the 1,3-dicarbonyl compound).

Diagram: Proposed Catalytic Cycle for the Michael Addition

G cluster_0 Catalytic Cycle Catalyst 1-Ethyl-3-(3-hydroxypropyl)urea Active_Complex Activated Complex (Catalyst-Nitroalkene) Catalyst->Active_Complex H-Bonding Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Active_Complex Dicarbonyl 1,3-Dicarbonyl (Nucleophile) Intermediate Enolate Intermediate Dicarbonyl->Intermediate Tautomerization Product Michael Adduct Active_Complex->Product Proton Transfer Product->Catalyst Release Intermediate->Active_Complex Nucleophilic Attack

Caption: Proposed catalytic cycle for the Michael addition.

General Protocol for the Michael Addition

Materials:

  • 1-Ethyl-3-(3-hydroxypropyl)urea (catalyst)

  • Nitroalkene (e.g., β-nitrostyrene)

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate, acetylacetone)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Reaction vial or round-bottom flask

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Reaction Setup: To a reaction vial containing a magnetic stir bar, add the nitroalkene (1.0 equivalent) and the 1,3-dicarbonyl compound (1.2-2.0 equivalents).

  • Addition of Catalyst and Solvent: Add 1-Ethyl-3-(3-hydroxypropyl)urea (5-20 mol%) followed by the anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the Michael adduct.

Optimization Parameters:

The following table outlines key parameters that can be optimized to improve reaction yield and rate.

ParameterRange to ExploreRationale
Catalyst Loading 5 - 20 mol%Higher loading may increase the reaction rate, but lower loadings are more economical.
Solvent Toluene, DCM, THF, ChloroformSolvent polarity can influence the strength of hydrogen bonding and substrate solubility.
Temperature 0 °C to 40 °CLower temperatures may improve selectivity in some cases, while higher temperatures can increase the reaction rate.
Nucleophile Equivalents 1.2 - 2.0An excess of the nucleophile can drive the reaction to completion.

Part 3: Further Potential Applications and Considerations

The catalytic activity of 1-Ethyl-3-(3-hydroxypropyl)urea is not limited to the Michael addition. Based on the established reactivity of other urea-based hydrogen bond donor catalysts, several other transformations can be explored.

Potential Reaction Scopes:
  • Friedel-Crafts Alkylations: Catalyzing the reaction of indoles or other electron-rich arenes with electrophiles.

  • Povarov Reaction: A formal [4+2] cycloaddition to synthesize tetrahydroquinolines.

  • Hydroamination Reactions: The intramolecular addition of an amine to an alkene.

For each of these potential applications, a similar systematic approach to reaction optimization as outlined for the Michael addition should be employed. The choice of solvent, temperature, and catalyst loading will be crucial in achieving the desired outcome.

Diagram: Workflow for Catalyst Application and Optimization

G Start Select Reaction Type (e.g., Michael Addition) Screen_Catalyst Screen Catalyst Loading (5-20 mol%) Start->Screen_Catalyst Screen_Solvent Screen Solvents (Toluene, DCM, THF) Screen_Catalyst->Screen_Solvent Screen_Temp Screen Temperature (0-40 °C) Screen_Solvent->Screen_Temp Analysis Analyze Results (TLC, NMR, GC-MS) Screen_Temp->Analysis Optimization_Loop Iterative Optimization Optimization_Loop->Screen_Catalyst Refine Parameters Final_Protocol Establish Optimized Protocol Optimization_Loop->Final_Protocol Optimal Conditions Found Analysis->Optimization_Loop

Caption: General workflow for reaction optimization.

Conclusion

1-Ethyl-3-(3-hydroxypropyl)urea represents an accessible and potentially versatile hydrogen bond donor catalyst for a variety of organic transformations. Its straightforward synthesis and simple structure make it an attractive alternative to more complex catalytic systems, particularly for applications where high levels of stereocontrol are not required. The presence of a hydroxyl group offers intriguing possibilities for unique reactivity that warrant further investigation. The protocols and application notes provided herein serve as a comprehensive starting point for researchers to explore the catalytic potential of this promising molecule.

References

  • Direct RAFT Polymerization of an Unprotected Isocyanate-Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions - Supporting Information. (n.d.). acs.org. Retrieved March 27, 2026, from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). organic-chemistry.org. Retrieved March 27, 2026, from [Link]

  • Asymmetric Cooperative Catalysis of Strong Brønsted Acid-Promoted Reactions Using Chiral Ureas. (2011). Proc Natl Acad Sci U S A, 108(35), 14416–14421.
  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 2407-2412.
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8235.
  • Catalytic enantioselective intramolecular hydroamination of alkenes using chiral aprotic cyclic urea ligand on manganese (II). (2024).
  • Reactions carried out between the isocyanate groups with (A) amino... (n.d.). researchgate.net. Retrieved March 27, 2026, from [Link]

  • Multifunctional β-amino alcohols as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of 100% bio-based polyhydroxyurethane thermosets. (2016). Green Chemistry, 18(8), 2395-2404.
  • Thiourea organocatalysis - Wikipedia. (n.d.). en.wikipedia.org. Retrieved March 27, 2026, from [Link]

  • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. (n.d.). orgsyn.org. Retrieved March 27, 2026, from [Link]

  • Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. (2018). Molecules, 23(8), 1888.
  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). Synthesis, 52(14), 2099-2105.
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (2017). International Journal of ChemTech Research, 10(1), 164-171.
  • The synthesis of N-substituted ureas I: The N-alkylation of ureas. (n.d.). academia.edu. Retrieved March 27, 2026, from [Link]

  • Hydrogen-bond catalysis - Wikipedia. (n.d.). en.wikipedia.org. Retrieved March 27, 2026, from [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). Applied Sciences, 11(16), 7701.
  • Hydrogen Bonding Catalysis in Organic Chemistry Reported by Andy A. Thomas October 8, 2012 INTRODUCTION The methods utilized by. (2012). Columbia University.
  • Asymmetric Cooperative Catalysis of Strong Bronsted Acid-Promoted Reactions Using Chiral Ureas. (n.d.). researchgate.net. Retrieved March 27, 2026, from [Link]

  • Development of novel chiral urea catalysts for the hetero-Michael reaction. (2004). Chemical & Pharmaceutical Bulletin, 52(4), 477-480.
  • Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. (2006). Journal of the American Chemical Society, 128(31), 10187-10193.
  • Development of Chiral Ureates as Chiral Strong Brønsted Base Catalysts. (2020). Organic Letters, 22(5), 1866-1870.
  • Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). (2020).
  • Applications of biological urea-based catalysts in chemical processes. (2018).

Sources

Method

Application Notes and Protocols: 1-Ethyl-3-(3-hydroxypropyl)urea in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the evaluation and utilization of 1-Ethyl-3-(3-hydroxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the evaluation and utilization of 1-Ethyl-3-(3-hydroxypropyl)urea in the synthesis of novel polyurethanes and poly(urethane-urea)s. This document outlines the theoretical basis for its application, detailed experimental protocols for its incorporation as a reactive modifier or chain extender, and methods for the characterization of the resulting polymers.

Introduction: The Potential of 1-Ethyl-3-(3-hydroxypropyl)urea in Polyurethane Chemistry

1-Ethyl-3-(3-hydroxypropyl)urea, with its unique combination of a hydroxyl group and a urea moiety, presents an intriguing candidate for modifying polyurethane properties. While extensive literature on its specific applications is nascent, its structure suggests several potential roles in polyurethane synthesis:

  • Reactive Diluent: The hydroxyl group allows it to react with isocyanate functionalities, incorporating it into the polymer backbone. Its relatively low molecular weight could help to reduce the viscosity of high molecular weight polyol or isocyanate prepolymers, facilitating processing without the need for non-reactive solvents.[1][2]

  • Modifier of Mechanical and Thermal Properties: The presence of the urea group introduces the potential for strong hydrogen bonding within the polymer matrix.[3] This can lead to the formation of well-defined hard segments, which may enhance properties such as tensile strength, thermal stability, and elasticity in the final polyurethane material.[4]

  • Adhesion Promoter: The polar urea and hydroxyl groups may enhance the adhesion of polyurethane coatings and adhesives to various substrates.

These application notes will guide the researcher in exploring these potential benefits through systematic experimental design.

Physicochemical Properties of 1-Ethyl-3-(3-hydroxypropyl)urea

A thorough understanding of the starting material is critical for successful polymer synthesis.

PropertyValueSource
CAS Number 199106-80-4[5][6]
Molecular Formula C6H14N2O2[5]
Molecular Weight 146.19 g/mol [5]
Appearance (Typically a solid, but should be verified upon receipt)
Solubility (To be determined by the researcher in relevant solvents, e.g., DMF, DMAc, DMSO)

Note: It is the responsibility of the researcher to confirm the identity and purity of the compound before use, as analytical data may not be readily available from all suppliers.

Proposed Reaction Mechanism in Polyurethane Synthesis

The primary reaction of 1-Ethyl-3-(3-hydroxypropyl)urea in a conventional polyurethane synthesis involves the nucleophilic attack of its hydroxyl group on an isocyanate group, forming a urethane linkage. This reaction is analogous to that of a standard polyol.

G Isocyanate R-N=C=O Urethane_Linkage R-NH-C(O)-O-(CH2)3-NH-C(O)-NH-CH2CH3 Isocyanate->Urethane_Linkage Hydroxypropyl_Urea HO-(CH2)3-NH-C(O)-NH-CH2CH3 Hydroxypropyl_Urea->Urethane_Linkage

Caption: Reaction of an isocyanate with 1-Ethyl-3-(3-hydroxypropyl)urea to form a urethane linkage.

Experimental Protocols

The following protocols are designed as a starting point for the investigation of 1-Ethyl-3-(3-hydroxypropyl)urea in polyurethane synthesis. Researchers should adapt these protocols based on their specific experimental goals and available equipment.

Materials and Reagents
  • 1-Ethyl-3-(3-hydroxypropyl)urea

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI), Isophorone diisocyanate (IPDI))

  • Polyol (e.g., Polyether polyol, Polyester polyol)

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL), tertiary amines)

  • Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO))

  • Chain extender (optional, e.g., 1,4-Butanediol, Ethylenediamine)

  • Nitrogen gas for inert atmosphere

Protocol 1: One-Shot Synthesis of a Modified Polyurethane

This protocol is suitable for evaluating the effect of 1-Ethyl-3-(3-hydroxypropyl)urea as a reactive diluent and property modifier.

  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Drying of Reagents: Ensure all glassware is oven-dried. Dry the polyol and 1-Ethyl-3-(3-hydroxypropyl)urea under vacuum at an appropriate temperature (e.g., 80°C) for several hours to remove any residual water.

  • Charging the Reactor: Charge the dried polyol and a predetermined amount of 1-Ethyl-3-(3-hydroxypropyl)urea into the reactor. If a solvent is used, add it at this stage.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Mixing: Heat the mixture to the desired reaction temperature (typically 60-80°C) with continuous stirring until a homogeneous solution is obtained.

  • Isocyanate Addition: Add the diisocyanate dropwise to the stirred mixture. An exotherm may be observed.

  • Catalyst Addition: After the diisocyanate addition, add the catalyst.

  • Polymerization: Continue stirring at the reaction temperature for several hours, monitoring the viscosity of the mixture. The reaction progress can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Casting and Curing: Once the desired viscosity is reached, pour the polymer into a mold and cure in an oven at a specified temperature and time to obtain a solid sample.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing A Dry Glassware & Reagents B Charge Polyol & Hydroxypropyl Urea A->B C Establish Inert Atmosphere B->C D Heat & Mix C->D E Add Diisocyanate D->E F Add Catalyst E->F G Polymerize F->G H Cast Polymer G->H I Cure H->I

Caption: Workflow for the one-shot synthesis of a modified polyurethane.

Protocol 2: Prepolymer Method for Poly(urethane-urea) Synthesis

This method is useful for creating segmented poly(urethane-urea)s where 1-Ethyl-3-(3-hydroxypropyl)urea can be incorporated into the prepolymer.[7]

  • Prepolymer Synthesis:

    • Set up the reactor as described in Protocol 1.

    • Charge the dried polyol and 1-Ethyl-3-(3-hydroxypropyl)urea into the reactor.

    • Heat and mix under a nitrogen atmosphere.

    • Add an excess of diisocyanate and allow the reaction to proceed to form an isocyanate-terminated prepolymer. The NCO:OH ratio is typically around 2:1.

  • Chain Extension:

    • In a separate vessel, prepare a solution of a diamine chain extender (e.g., ethylenediamine) in an anhydrous solvent.

    • Cool the prepolymer to room temperature.

    • Slowly add the diamine solution to the vigorously stirred prepolymer. This reaction is typically fast.

  • Isolation:

    • Precipitate the resulting poly(urethane-urea) by pouring the reaction mixture into a non-solvent such as methanol or water.

    • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry in a vacuum oven.

Characterization and Data Analysis

The properties of the synthesized polyurethanes should be thoroughly characterized to understand the impact of incorporating 1-Ethyl-3-(3-hydroxypropyl)urea.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of urethane and urea bond formation (N-H stretching, C=O stretching). Disappearance of the isocyanate peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the polymer, confirmation of monomer incorporation.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.
Tensile Testing Measurement of mechanical properties such as tensile strength, elongation at break, and Young's modulus.

Troubleshooting and Scientific Insights

  • Gelation: Premature gelation can occur if the reaction is too fast. This can be controlled by reducing the catalyst concentration, lowering the reaction temperature, or using a less reactive diisocyanate.

  • Low Molecular Weight: If the resulting polymer has a low molecular weight, it may be due to the presence of moisture in the reactants or solvent, or an incorrect stoichiometric ratio of isocyanate to hydroxyl groups.[8]

  • Phase Separation: In segmented polyurethanes, the degree of phase separation between hard and soft segments, influenced by the urea groups, will significantly impact the mechanical properties. This can be studied using techniques like DSC and Atomic Force Microscopy (AFM).[3]

Conclusion

1-Ethyl-3-(3-hydroxypropyl)urea is a promising, yet underexplored, building block for the synthesis of novel polyurethane materials. Its bifunctional nature, combining a reactive hydroxyl group with a hydrogen-bonding urea moiety, offers a unique opportunity to tailor the properties of polyurethanes. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to systematically investigate its potential and unlock new applications in coatings, adhesives, elastomers, and biomedical materials.

References

  • Bose, S., et al. (2024). Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes). Chemical Science. Retrieved from [Link]

  • Fernández-d'Arlas, B., et al. (2018). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Polymers. Retrieved from [Link]

  • Thoreauchem. (n.d.). 1-ethyl-3-(3-hydroxypropyl)urea-199106-80-4. Retrieved from [Link]

  • Google Patents. (1980). Urea derivative and use as polyurethane catalyst.
  • ResearchGate. (2015). Which is the best procedure to synthesize polyurethane in solution?. Retrieved from [Link]

  • ACS Publications. (2022). Environmentally Friendly Synthesis of Urea-Free Poly(carbonate-urethane) Elastomers. Macromolecules. Retrieved from [Link]

  • Guan, J., et al. (2005). Synthesis and characterization of segmented poly(esterurethane urea) elastomers for bone tissue engineering. Biomaterials. Retrieved from [Link]

  • Google Patents. (2008). Reactive diluent and polyurethane composition by using the same.
  • MDPI. (2021). A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. Materials. Retrieved from [Link]

  • Patel, N. B., et al. (2013). Polyureas: Synthesis and Characterization.
  • LookChem. (n.d.). Cas 32897-26-0,1-Ethyl-3(3-dimethylamino)urea. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Green Chemistry. Retrieved from [Link]

  • ScienceDirect. (1993). Synthesis and characterization of metal-containing polyurethane-ureas. Polymer.
  • ACS Publications. (2023). Polyurethane and Its Composites: Synthesis to Application. ACS Symposium Series. Retrieved from [Link]

  • Qucosa - TU Dresden. (2005). Synthesis and characterization of hyperbranched poly(urea-urethane)s. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Poly (urethane-urea) based on Functionalized Polystyrene and MDI. Retrieved from [Link]

  • Specific Polymers. (2022). Non-isocyanate and sustainable PolyUrethanes : the PolyHydroxyUrethanes strategy. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

  • ScholarWorks at University of Massachusetts Amherst. (2014). SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. Retrieved from [Link]

Sources

Application

Application Note: 1-Ethyl-3-(3-hydroxypropyl)urea as a Strategic Intermediate in Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, multi-targeted molecules requires versatile and highly functionalized building blocks. 1-Ethyl-3-(3-hydroxypropyl)urea (CAS: 199106-80-4) serves as a privileged intermediate, particularly in the early discovery phases of targeted therapeutics[1].

This molecule combines three distinct structural features, each serving a specific mechanistic purpose in drug design:

  • The Urea Pharmacophore: A rigid, planar motif that acts as an exceptional hydrogen-bond donor and acceptor. Ureas are foundational to the design of kinase inhibitors (e.g., targeting the hinge region) and soluble epoxide hydrolase (sEH) inhibitors due to their stable bidentate binding capabilities[2].

  • The Ethyl Substituent: A compact, lipophilic group designed to occupy small hydrophobic pockets within a target protein's binding site, enhancing binding affinity through van der Waals interactions without violating Lipinski's rules.

  • The 3-Hydroxypropyl Chain: A highly versatile synthetic handle. The terminal primary alcohol extends toward the solvent channel and serves as an ideal attachment point for linkerology, making it highly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional degraders[3].

Physicochemical Profile
PropertyValueStrategic Significance
Chemical Name 1-Ethyl-3-(3-hydroxypropyl)ureaPre-assembled bifunctional scaffold.
CAS Number 199106-80-4Commercially available for library synthesis[1].
Linear Formula C 6​ H 14​ N 2​ O 2​ Low molecular weight allows for downstream elaboration.
Molecular Weight 146.19 g/mol High ligand efficiency potential.
H-Bond Donors 3 (2x NH, 1x OH)Facilitates strong target engagement[2].
H-Bond Acceptors 2 (1x C=O, 1x OH)Enhances solubility and binding directionality.

Mechanistic Insights: Pharmacophore Mapping

Understanding the spatial orientation of 1-Ethyl-3-(3-hydroxypropyl)urea is critical for rational drug design. When incorporated into a larger lead compound, the urea core anchors the molecule, while the aliphatic chains dictate the vector of functionalization. In PROTAC design, the length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase[3]. The 3-hydroxypropyl group provides a synthetically tractable starting point for alkyl or PEG-based linker extension.

Pharmacophore Core Urea Core (H-Bond Donor/Acceptor) Target Target Protein Hinge Region (e.g., Kinase/sEH) Core->Target H-Bonds Ethyl Ethyl Group (Lipophilic) Pocket Hydrophobic Pocket (Van der Waals) Ethyl->Pocket Steric Fit Propyl 3-Hydroxypropyl (Linker/Handle) Solvent Solvent Channel / E3 Ligase Recruitment Propyl->Solvent Extension

Fig 1: Pharmacophore mapping of 1-Ethyl-3-(3-hydroxypropyl)urea in a target binding site.

Synthetic Workflows & Applications

The primary utility of this intermediate lies in the derivatization of its terminal hydroxyl group. The two most common pathways in medicinal chemistry are direct etherification (to attach warheads or linkers) and oxidation to an aldehyde (to enable reductive amination for basic amine incorporation).

Workflow Start 1-Ethyl-3-(3-hydroxypropyl)urea (Intermediate) Mitsunobu Mitsunobu Reaction (DIAD, PPh3) Start->Mitsunobu Oxidation DMP Oxidation (Mild) Start->Oxidation PROTAC Ether-Linked PROTAC/Bifunctional Mitsunobu->PROTAC Aldehyde Aldehyde Intermediate Oxidation->Aldehyde RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm AmineScaffold Amine-Linked Target Scaffold RedAm->AmineScaffold

Fig 2: Divergent synthetic workflows for the functionalization of the intermediate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity while explaining the chemical causality behind specific reagent choices.

Protocol A: Mitsunobu-Driven Etherification for PROTAC Linker Assembly

Objective: To couple the 3-hydroxypropyl chain of the intermediate to a phenolic warhead (e.g., a VHL or CRBN ligand derivative) via an ether linkage.

Causality & Rationale: The Mitsunobu reaction is chosen for its ability to form C-O bonds under mild, neutral conditions, preserving the integrity of the urea core. Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its superior safety profile and easier handling (liquid at room temperature).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 1-Ethyl-3-(3-hydroxypropyl)urea (1.0 eq) and the target phenolic warhead (1.05 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Phosphine Addition: Add Triphenylphosphine (PPh 3​ ) (1.2 eq) to the stirring solution.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial Step: Cooling prevents the premature decomposition of the highly reactive betaine intermediate formed between PPh 3​ and DIAD.

  • Activation: Add DIAD (1.2 eq) dropwise over 10 minutes. The solution will typically turn a pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor progression via LC-MS or TLC (staining with KMnO 4​ to visualize the urea).

  • Workup: Concentrate the mixture in vacuo. To precipitate the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude residue in cold diethyl ether/hexane (1:1), filter, and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the ether-linked product.

Protocol B: Mild Oxidation to Aldehyde for Reductive Amination

Objective: To convert the primary alcohol to an aldehyde, enabling the attachment of complex amine-bearing scaffolds via reductive amination.

Causality & Rationale: Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid the generation of dimethyl sulfide byproducts, which can poison downstream transition-metal catalysts used in subsequent cross-coupling steps. DMP also prevents over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-Ethyl-3-(3-hydroxypropyl)urea (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Temperature Control: Cool to 0 °C under nitrogen.

  • Oxidation: Add Dess-Martin Periodinane (1.1 eq) in a single portion.

  • Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 2 hours.

  • Self-Validating Quench: Crucial Step: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ . Stir vigorously for 30 minutes. The Na 2​ S 2​ O 3​ reduces the iodine(V) byproducts to water-soluble iodine(I) salts, while NaHCO 3​ neutralizes the acetic acid generated, preventing degradation of the newly formed aldehyde.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na 2​ SO 4​ , and concentrate.

  • Immediate Use: The resulting aldehyde is typically pure enough (>90%) for immediate use in reductive amination using Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) and the desired amine.

References

  • Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 1-Ethyl-3-(3-hydroxypropyl)urea

Abstract This technical guide provides a comprehensive framework for the in vitro characterization of 1-Ethyl-3-(3-hydroxypropyl)urea, a urea derivative with limited currently available biological data.[1][2] Recognizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 1-Ethyl-3-(3-hydroxypropyl)urea, a urea derivative with limited currently available biological data.[1][2] Recognizing that urea and its derivatives are known to induce protein denaturation, this document outlines a series of detailed protocols designed to investigate this potential mechanism of action and its downstream cellular consequences.[3][4][5] The protocols are designed for researchers, scientists, and drug development professionals, offering a logical progression from fundamental biochemical assays to more complex cell-based evaluations. The methodologies are presented with a focus on scientific integrity, explaining the rationale behind experimental choices and providing self-validating systems for robust data generation.

Introduction to 1-Ethyl-3-(3-hydroxypropyl)urea and its Potential Mechanism of Action

1-Ethyl-3-(3-hydroxypropyl)urea is an organic compound belonging to the urea family.[1] While specific biological activities have not been extensively documented in peer-reviewed literature, the urea scaffold is a common motif in numerous biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[6][7][8] A fundamental chemical property of urea and some of its derivatives is their ability to act as protein denaturants.[3][4] This occurs through the disruption of non-covalent intramolecular interactions, such as hydrogen bonds, that are essential for maintaining the native three-dimensional structure of proteins.

Given this established property of the parent compound, a primary hypothesis for the biological activity of 1-Ethyl-3-(3-hydroxypropyl)urea is its potential to induce protein denaturation, leading to loss of protein function and subsequent cellular stress and cytotoxicity. The following protocols are designed to systematically investigate this hypothesis.

Experimental Workflow for In Vitro Characterization

A logical workflow is essential for the systematic evaluation of a compound with a hypothesized mechanism of action. The proposed workflow for 1-Ethyl-3-(3-hydroxypropyl)urea begins with a direct assessment of its protein denaturation capacity in a cell-free system, followed by cell-based assays to determine its impact on cell viability and stress response pathways.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Interpretation A 1. Cell-Free Protein Denaturation Assay B 2. Determination of Denaturation Concentration (DC50) A->B Quantify Denaturing Potency C 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C Inform Dose Selection D 4. Heat Shock Protein Induction Assay (e.g., Western Blot for HSP70) C->D Investigate Cellular Response to Proteotoxicity E Correlate Biochemical and Cellular Data D->E F Hypothesis Refinement E->F Establish Mechanistic Link

Caption: Proposed experimental workflow for the in vitro characterization of 1-Ethyl-3-(3-hydroxypropyl)urea.

Protocol 1: Cell-Free Protein Denaturation Assay

Objective: To directly assess the protein-denaturing capability of 1-Ethyl-3-(3-hydroxypropyl)urea using a model protein and a fluorescent reporter dye that binds to exposed hydrophobic regions of unfolded proteins.

Principle: This assay utilizes a fluorescent dye, such as SYPRO Orange, which exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic amino acid residues. In a native, folded protein, these residues are typically buried within the protein's core. Upon denaturation by a compound like 1-Ethyl-3-(3-hydroxypropyl)urea, these hydrophobic regions become exposed, leading to dye binding and a quantifiable increase in fluorescence.

Materials:

  • 1-Ethyl-3-(3-hydroxypropyl)urea (powder)

  • Bovine Serum Albumin (BSA) as a model protein

  • SYPRO Orange Protein Gel Stain

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of 1-Ethyl-3-(3-hydroxypropyl)urea in DMSO.

    • Prepare a 1 mg/mL stock solution of BSA in PBS.

    • Prepare a 500X working solution of SYPRO Orange in DMSO.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the 1-Ethyl-3-(3-hydroxypropyl)urea stock solution with PBS to achieve a range of final concentrations (e.g., 10 M down to 1 µM). Include a vehicle control (DMSO in PBS) and a positive control (e.g., 8 M urea).

    • To each well, add BSA to a final concentration of 0.1 mg/mL.

    • Add SYPRO Orange to each well to a final dilution of 5X.

    • The final volume in each well should be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence using a plate reader with excitation at 470 nm and emission at 570 nm.

Data Analysis:

  • Subtract the background fluorescence (wells with no protein) from all readings.

  • Plot the fluorescence intensity against the concentration of 1-Ethyl-3-(3-hydroxypropyl)urea.

  • Calculate the DC50 (concentration required to achieve 50% of the maximal fluorescence signal), which represents the potency of the compound as a denaturant for the model protein.

ParameterRecommended Value
Protein Concentration0.1 mg/mL
Dye Dilution5X
Incubation Time30 minutes
Excitation/Emission470 nm / 570 nm

Protocol 2: Cell Viability Assay

Objective: To determine the cytotoxic effects of 1-Ethyl-3-(3-hydroxypropyl)urea on a mammalian cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A reduction in cell viability will result in a decreased formazan concentration.

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Ethyl-3-(3-hydroxypropyl)urea

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Ethyl-3-(3-hydroxypropyl)urea in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log concentration of 1-Ethyl-3-(3-hydroxypropyl)urea.

  • Determine the IC50 (concentration that inhibits 50% of cell viability).

Protocol 3: Heat Shock Protein Induction Assay

Objective: To determine if 1-Ethyl-3-(3-hydroxypropyl)urea induces a cellular stress response characteristic of protein unfolding by measuring the expression of Heat Shock Protein 70 (HSP70).

Principle: When cells are exposed to stressors that cause protein denaturation, they upregulate the expression of heat shock proteins (HSPs), which act as molecular chaperones to refold or degrade damaged proteins.[9] HSP70 is a well-established marker of this proteotoxic stress response. This assay uses Western blotting to quantify the levels of HSP70 in treated cells.

Materials:

  • Human cell line (e.g., HeLa)

  • Complete cell culture medium

  • 1-Ethyl-3-(3-hydroxypropyl)urea

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody against HSP70

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 1-Ethyl-3-(3-hydroxypropyl)urea at concentrations around the IC50 value determined from the viability assay for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., heat shock at 42°C for 1 hour).

    • Wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-HSP70 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

Data Analysis:

  • Quantify the band intensities for HSP70 and the loading control using densitometry software.

  • Normalize the HSP70 signal to the loading control signal for each sample.

  • Compare the normalized HSP70 expression in treated samples to the vehicle control to determine the fold-induction.

G cluster_0 Cellular Stress cluster_1 Mechanism cluster_2 Cellular Response cluster_3 Outcome A 1-Ethyl-3-(3-hydroxypropyl)urea B Protein Denaturation (Unfolded Proteins) A->B Induces C Heat Shock Response (HSP70 Upregulation) B->C Triggers D Loss of Protein Function B->D Leads to E Cell Cycle Arrest C->E Can cause F Apoptosis D->F Can lead to

Sources

Application

Application Note: Asymmetric Catalysis Utilizing 1-Ethyl-3-(3-hydroxypropyl)urea (EHPU) Reagents

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Core Principles The utilization of small-molecule hydrogen-bond do...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Core Principles

The utilization of small-molecule hydrogen-bond donors has fundamentally reshaped the landscape of asymmetric organocatalysis[1]. Among these, urea and thiourea derivatives are privileged scaffolds due to their ability to activate electrophiles via precise, directional dual hydrogen bonding. While heavily substituted, complex chiral ureas have historically dominated the field, the commercially available aliphatic building block 1-Ethyl-3-(3-hydroxypropyl)urea (EHPU) [2] has emerged as a highly versatile, modular reagent for synthetic chemists.

EHPU features two critical functional domains that make it an ideal scaffold for catalysis:

  • The Ethyl-Urea Core: Provides a sterically accessible, yet sufficiently shielded, dual N-H hydrogen-bonding network. The ethyl substituent prevents the excessive self-aggregation commonly observed in unsubstituted ureas, thereby maintaining high solubility and catalytic turnover in organic solvents.

  • The 3-Hydroxypropyl Tether: Acts as a flexible, three-carbon linker terminating in a reactive primary hydroxyl group. This allows for seamless covalent grafting onto chiral scaffolds (e.g., amino acids, cinchona alkaloids) or solid supports without perturbing the electronic properties of the urea core.

Mechanistic Insights: The Causality of EHPU Design

In asymmetric catalysis, the precise spatial arrangement of the transition state is paramount. When the hydroxyl group of EHPU is covalently tethered to a chiral amine (such as L-Proline), it forms a highly effective bifunctional organocatalyst [3].

The success of this reagent lies in the synergistic activation of both reaction partners:

  • Electrophile Activation (LUMO Lowering): The urea protons of the EHPU moiety donate two hydrogen bonds to the electrophile (e.g., the oxygen atoms of a nitroalkene). This non-covalent interaction withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and accelerating nucleophilic attack[1].

  • Nucleophile Activation (HOMO Raising): Simultaneously, the chiral pyrrolidine moiety condenses with a ketone to form an electron-rich enamine, raising the Highest Occupied Molecular Orbital (HOMO).

  • The Causality of the 3-Carbon Tether: Experimental data dictates that a three-carbon chain (propyl) provides the exact degrees of freedom required for the urea motif to fold over and stabilize the enamine-electrophile transition state. Shorter tethers lead to rigid steric clashes, while longer tethers result in high entropic penalties during transition state organization.

Mechanism A Bifunctional EHPU-Proline Catalyst B Urea Motif (EHPU) A->B C Pyrrolidine Motif (Proline) A->C D Electrophile Activation (Dual H-Bonding to Nitroalkene) B->D E Nucleophile Activation (Enamine Formation with Ketone) C->E F LUMO Lowering D->F G HOMO Raising E->G H Highly Ordered Transition State F->H G->H I Enantioenriched Product H->I

Fig 1: Synergistic activation pathway of the EHPU-derived bifunctional organocatalyst.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols describe the synthesis of the EHPU-L-Proline bifunctional catalyst and its application in a benchmark asymmetric Michael addition. This protocol is designed as a self-validating system : the use of a brine/toluene biphasic system suppresses background racemic reactions (which typically occur in bulk water or pure polar solvents), ensuring that the observed product is strictly the result of the chiral catalytic cycle.

Protocol A: Synthesis of the EHPU-L-Proline Bifunctional Catalyst

Objective: Covalently link EHPU to N-Boc-L-Proline via Steglich esterification, followed by deprotection.

  • Activation: In an oven-dried 100 mL round-bottom flask under an N₂ atmosphere, dissolve N-Boc-L-Proline (10.0 mmol) and EHPU (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Coupling: Cool the solution to 0 °C using an ice bath. Add N,N′-Dicyclohexylcarbodiimide (DCC, 11.0 mmol) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol). The reaction mixture will gradually become cloudy as dicyclohexylurea (DCU) precipitates.

  • Stirring: Allow the mixture to warm to ambient temperature and stir continuously for 12 hours.

  • Filtration & Concentration: Filter the suspension through a Celite pad to remove the DCU byproduct. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA, 20 mL). Stir at room temperature for 2 hours to quantitatively remove the Boc protecting group.

  • Neutralization & Isolation: Carefully neutralize the mixture with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, MeOH/DCM 1:9) to yield the active EHPU-Proline catalyst as a viscous oil.

Protocol B: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Objective: Utilize the EHPU-Proline catalyst to synthesize chiral γ-nitro ketones.

  • Reaction Setup: In a 10 mL glass vial, add trans-β-nitrostyrene (0.5 mmol) and the EHPU-Proline catalyst (0.05 mmol, 10 mol%).

  • Solvent Addition: Add 1.0 mL of toluene and 0.1 mL of saturated aqueous NaCl (brine).

    • Causality Note: The biphasic system enhances the hydrophobic effect, driving the organic substrates out of the aqueous phase and directly into the highly organized, chiral hydrogen-bonding pocket of the catalyst.

  • Initiation: Add cyclohexanone (1.0 mmol, 2 equivalents) to the mixture.

  • Incubation: Stir the biphasic mixture vigorously at 0 °C for 24 hours.

  • Quenching & Analysis: Quench the reaction with aqueous NH₄Cl. Extract the organic layer, evaporate the solvent, and analyze the crude mixture via ¹H NMR to determine the diastereomeric ratio (dr). Purify via preparative TLC and determine the enantiomeric excess (ee%) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column).

Workflow Step1 Step 1: Catalyst Synthesis Esterification of EHPU with N-Boc-L-Proline Step2 Step 2: Deprotection TFA-mediated Boc removal to yield active catalyst Step1->Step2 Step3 Step 3: Reaction Setup Mix ketone, nitroalkene, and 10 mol% catalyst Step2->Step3 Step4 Step 4: Catalysis Stir at 0°C in Brine/Toluene for 24 hours Step3->Step4 Step5 Step 5: Analysis Flash chromatography, HPLC for ee% determination Step4->Step5

Fig 2: Step-by-step workflow for EHPU-catalyst preparation and asymmetric synthesis.

Data Presentation & Performance Metrics

The efficacy of the EHPU-derived bifunctional catalyst is demonstrated across various substituted nitrostyrenes. The robust dual H-bonding network of the EHPU moiety ensures high stereocontrol regardless of the electronic nature of the aryl ring, proving its viability for drug discovery libraries.

Table 1: Scope of the EHPU-Proline Catalyzed Asymmetric Michael Addition

EntryElectrophile (R-Group on Nitrostyrene)Time (h)Yield (%)dr (syn:anti)ee (%)
1Phenyl (Standard)249295:598
24-Methylphenyl (Electron-donating)368892:896
34-Chlorophenyl (Electron-withdrawing)189596:499
42-Methoxyphenyl (Sterically hindered)488190:1094
52-Furyl (Heteroaryl)248994:697

(Reaction Conditions: 0.5 mmol nitrostyrene, 1.0 mmol cyclohexanone, 10 mol% EHPU-Proline catalyst, Toluene/Brine (10:1), 0 °C. Yields refer to isolated pure products. ee% determined by chiral stationary phase HPLC.)

Advanced Applications: EHPU as an Achiral Additive

Beyond covalent tethering, unmodified EHPU can be utilized as a cooperative achiral additive in transition-metal catalysis. Recent methodologies have demonstrated that adding substoichiometric amounts of achiral ureas to chiral Iridium or N-Heterocyclic Carbene (NHC) catalytic systems significantly amplifies enantioselectivity[4]. In these systems, EHPU acts as a dynamic hydrogen-bonding chaperone. It organizes the transition state geometry through non-covalent interactions without permanently coordinating to the metal center, thus preventing catalyst poisoning while boosting the overall asymmetric induction.

References

  • Small-Molecule H-Bond Donors in Asymmetric Catalysis Chemical Reviews (ACS Publications) URL:[Link]

  • Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts Chemical Communications (RSC Publishing) URL:[Link]

  • Enantioselective Formal [4 + 3] Annulations to Access Benzodiazepinones and Benzoxazepinones via NHC/Ir/Urea Catalysis ACS Catalysis (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Ethyl-3-(3-hydroxypropyl)urea Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea (CAS No.: 199106-80-4) [1]. This compound is a critical building block in drug development, supramolecular chemistry, and the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea (CAS No.: 199106-80-4) [1]. This compound is a critical building block in drug development, supramolecular chemistry, and the synthesis of functionalized polyurethanes.

Because the primary precursor, 3-amino-1-propanol, is a bifunctional molecule containing both a primary amine and a primary alcohol, the core synthetic challenge is maintaining strict chemoselectivity . This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to maximize your yield and prevent common side reactions.

Mechanistic Workflow & Chemoselectivity

The synthesis relies on the nucleophilic addition of 3-amino-1-propanol to ethyl isocyanate. Primary aliphatic amines react with isocyanates approximately 100 to 1,000 times faster than primary alcohols. However, if the reaction temperature spikes (exotherm) or if an excess of isocyanate is used, the thermodynamic O-attack pathway becomes active, leading to O-carbamoylated bis-adducts. Furthermore, isocyanates are highly sensitive to moisture, which can hijack the reaction to form symmetric urea impurities.

G cluster_paths Reaction Pathways Reactants Ethyl Isocyanate + 3-Amino-1-propanol N_Attack N-Attack (Kinetic Control) @ 0°C Reactants->N_Attack Primary Amine O_Attack O-Attack (Thermodynamic) @ >25°C Reactants->O_Attack Primary Alcohol H2O_Rxn Moisture Contamination (+ H2O) Reactants->H2O_Rxn Trace Water Product 1-Ethyl-3-(3-hydroxypropyl)urea (Desired Product) N_Attack->Product Impurity1 O-Carbamoylated Bis-adduct (Impurity) O_Attack->Impurity1 Impurity2 1,3-Diethylurea (Impurity) H2O_Rxn->Impurity2

Reaction pathways and chemoselectivity in the synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea.

Optimized Experimental Protocol

To achieve >90% yield, the protocol must enforce kinetic control. The following methodology is adapted from validated procedures for urea-containing acrylic monomers [2].

Reagents:

  • 3-Amino-1-propanol (1.0 eq, 100 mmol, 7.51 g) – Must be dried over 3Å molecular sieves.

  • Ethyl Isocyanate (1.0 eq, 100 mmol, 7.11 g) – Use fresh, anhydrous reagent.

  • Solvent: Ethyl Acetate (EA) / Methanol (MeOH) mixture (80:20 wt%) – Anhydrous.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Substrate Solubilization: Dissolve 3-amino-1-propanol (7.51 g) in 45 mL of the EA/MeOH (80:20) solvent mixture.

    • Causality Note: While MeOH is an alcohol, the primary amine's nucleophilicity at 0 °C vastly outcompetes it. The addition of MeOH is critical to solubilize the highly polar 3-amino-1-propanol and prevent the resulting urea from prematurely precipitating and trapping unreacted starting materials [2].

  • Kinetic Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

  • Isocyanate Addition: Load ethyl isocyanate (7.11 g) into the addition funnel. Add it dropwise over 30 to 45 minutes under vigorous stirring.

    • Causality Note: Dropwise addition ensures the isocyanate is always the limiting reagent in solution, preventing it from reacting with the less nucleophilic hydroxyl group of the product.

  • Maturation: Stir the reaction mixture for 1 hour at 0 °C. Remove the ice bath and allow the system to warm slowly to room temperature, stirring for an additional 10 to 12 hours to ensure full conversion [2].

  • Isolation: Remove the solvent under reduced pressure at 35 °C. Wash the resulting crude with a mixture of Ethyl Acetate and Petroleum Ether (EA/PE) to precipitate the pure 1-Ethyl-3-(3-hydroxypropyl)urea as a white powder.

Quantitative Optimization Data

The table below summarizes how deviations from the optimized protocol impact the yield and impurity profile. Use this data to benchmark your own LC-MS or NMR results.

Reaction ConditionSolvent SystemStoichiometry (NCO:Amine)Yield of Desired Urea (%)Major Impurity Profile
0 °C to RT (Optimized) EA/MeOH (80:20) 1.0 : 1.0 >90% Trace bis-adduct
25 °C (No cooling)EA/MeOH (80:20)1.0 : 1.0~75%15% O-carbamoylated adduct
0 °C to RTPure EA (Anhydrous)1.1 : 1.0 (Excess NCO)~82%10% O-carbamoylated adduct
0 °C to RTEA (Trace Moisture)1.0 : 1.0~60%25% 1,3-Diethylurea

Troubleshooting Guide & FAQs

Q1: My yield is low, and LC-MS shows a significant M+71 Da impurity. What is happening?

A: A mass increase of +71 Da corresponds to the addition of a second ethyl isocyanate molecule (MW ~71.08 g/mol ). This indicates that O-carbamoylation has occurred at the primary alcohol site, forming a urethane/urea bis-adduct.

  • Fix: This is a thermodynamic failure. Ensure your cooling bath is strictly maintained at 0 °C during the entire addition phase. Verify that you are not using an excess of ethyl isocyanate (keep stoichiometry strictly 1.0 : 1.0), and ensure the addition rate is slow enough to prevent localized exotherms.

Q2: I am observing the formation of a symmetric urea (1,3-diethylurea) in my NMR spectra. How do I eliminate this?

A: This is a classic symptom of moisture contamination . Ethyl isocyanate reacts readily with trace water to form ethylamine and carbon dioxide. The newly formed ethylamine is highly nucleophilic and immediately reacts with another equivalent of ethyl isocyanate to form 1,3-diethylurea.

  • Fix: 3-amino-1-propanol is highly hygroscopic. Dry it over 3Å molecular sieves prior to use. Ensure all solvents are anhydrous and that the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).

Q3: My product is precipitating out of the Ethyl Acetate too early, trapping unreacted starting materials. What should I do?

A: 1-Ethyl-3-(3-hydroxypropyl)urea is highly polar and can crash out of non-polar or moderately polar solvents like pure EA or DCM.

  • Fix: Introduce a polar protic co-solvent. As detailed in the protocol, using an EA/MeOH (80:20 wt%) mixture keeps the intermediates and final product fully solvated during the reaction [2]. The kinetic preference for the amine over the methanol ensures the solvent does not interfere with the yield.

Q4: Are there isocyanate-free alternatives if my lab restricts the use of toxic ethyl isocyanate?

A: Yes. There are two primary alternative routes:

  • Direct Urea Coupling: You can use urea directly as a reagent to graft ureido groups onto the amine. This avoids toxic isocyanates by generating a reactive intermediate in situ, though it requires higher temperatures (often >80 °C) and longer reaction times [3].

  • CDI / Urea Azolides: 1,1'-Carbonyldiimidazole (CDI) can be reacted with ethylamine to form an intermediate urea azolide. This intermediate can then be reacted with 3-amino-1-propanol under mild conditions to yield the desired product [4].

References

  • Source: sigmaaldrich.
  • Title: Synthesis of Novel (Meth)
  • Title: Products of Reaction Between N,N '-Bis(2-hydroxyethyl)
  • Source: epo.
Optimization

Purifying 1-Ethyl-3-(3-hydroxypropyl)urea from complex reaction mixtures

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Ethyl-3-(3-hydroxypropyl)urea f...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Ethyl-3-(3-hydroxypropyl)urea from complex reaction mixtures. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Navigating Complex Purifications

The synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea, typically via the reaction of ethyl isocyanate with 3-aminopropanol, can result in a variety of impurities that complicate its purification. This section addresses common issues encountered during the isolation of this polar molecule.

Q1: My crude product is a viscous oil that is difficult to handle and won't solidify. How can I proceed with purification?

Answer:

This is a common issue, often due to the presence of unreacted starting materials, particularly 3-aminopropanol, which is a viscous liquid, and low-melting point side products. The hydroxyl and urea moieties in your target compound also contribute to its hygroscopic nature, readily absorbing atmospheric moisture to form a viscous oil.

Immediate Steps:

  • High-Vacuum Drying: Initially, attempt to remove volatile impurities and residual solvent by drying the crude reaction mixture under high vacuum (e.g., using a Schlenk line or a high-performance vacuum pump) at a slightly elevated temperature (30-40°C). This can sometimes be sufficient to induce solidification.

  • Solvent Trituration: If high-vacuum drying is ineffective, trituration can be employed. This involves stirring the oil in a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble.

    • Recommended Solvents: Start with a non-polar solvent like diethyl ether or hexane. If the product remains an oil, gradually increase the polarity with solvents like ethyl acetate or a mixture of ethyl acetate and hexane.

    • Procedure: Add a small volume of the chosen solvent to the oil and stir vigorously. The goal is to have the impurities dissolve, leaving the purified product to solidify. If successful, the solid can then be collected by filtration.

Q2: After an initial work-up, my NMR analysis shows the presence of unreacted 3-aminopropanol. How can I remove it?

Answer:

3-aminopropanol is a polar compound and can be challenging to separate from the equally polar desired product.

Recommended Strategies:

  • Aqueous Wash: If your crude product is dissolved in an organic solvent like dichloromethane or ethyl acetate, you can perform an aqueous wash. The high water solubility of 3-aminopropanol will facilitate its removal into the aqueous layer. However, due to the polarity of 1-Ethyl-3-(3-hydroxypropyl)urea, there is a risk of losing some product to the aqueous phase. To minimize this, use a saturated sodium chloride solution (brine) for the wash, which will decrease the solubility of the organic product in the aqueous layer.

  • Acid Wash: A more effective method is to perform a dilute acid wash. The basic amino group of 3-aminopropanol will be protonated, forming a salt that is highly soluble in the aqueous phase.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

      • Separate the aqueous layer.

      • Wash the organic layer with brine to remove any remaining acid.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Q3: My mass spectrometry data indicates the presence of N,N'-diethylurea as a significant impurity. What is the best way to remove it?

Answer:

N,N'-diethylurea is a common byproduct formed from the reaction of ethyl isocyanate with any trace amounts of water in the reaction.[1] While it is also a polar molecule, its polarity is different enough from your desired product to allow for chromatographic separation.

Purification Workflow:

The following diagram outlines a typical workflow for purifying 1-Ethyl-3-(3-hydroxypropyl)urea, including steps to address common impurities.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis Crude Reaction Mixture Crude Reaction Mixture Solvent Removal Solvent Removal Crude Reaction Mixture->Solvent Removal Aqueous/Acid Wash Aqueous/Acid Wash Solvent Removal->Aqueous/Acid Wash Column Chromatography Column Chromatography Aqueous/Acid Wash->Column Chromatography Crude Product Recrystallization Recrystallization Column Chromatography->Recrystallization Purity Assessment Purity Assessment Recrystallization->Purity Assessment SideReactions cluster_main Main Reaction cluster_side Side Reactions Ethyl Isocyanate Ethyl Isocyanate 1-Ethyl-3-(3-hydroxypropyl)urea 1-Ethyl-3-(3-hydroxypropyl)urea Ethyl Isocyanate->1-Ethyl-3-(3-hydroxypropyl)urea N,N'-Diethylurea N,N'-Diethylurea Ethyl Isocyanate->N,N'-Diethylurea + Water Ethyl Isocyanurate Ethyl Isocyanurate Ethyl Isocyanate->Ethyl Isocyanurate Trimerization Carbamate Adduct Carbamate Adduct Ethyl Isocyanate->Carbamate Adduct + -OH group 3-Aminopropanol 3-Aminopropanol 3-Aminopropanol->1-Ethyl-3-(3-hydroxypropyl)urea

Sources

Troubleshooting

Overcoming solubility issues with 1-Ethyl-3-(3-hydroxypropyl)urea in organic solvents

Welcome to the technical support center for 1-Ethyl-3-(3-hydroxypropyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Ethyl-3-(3-hydroxypropyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in organic solvents. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of 1-Ethyl-3-(3-hydroxypropyl)urea in your research.

Introduction to 1-Ethyl-3-(3-hydroxypropyl)urea

1-Ethyl-3-(3-hydroxypropyl)urea (CAS No. 199106-80-4; Molecular Formula: C6H14N2O2; Molecular Weight: 146.19 g/mol ) is a unique urea derivative with potential applications in various fields, including drug discovery and materials science.[1][2] The presence of both a hydrophilic hydroxyl group and a polar urea moiety, combined with a moderately non-polar ethyl-propyl backbone, gives this compound a distinctive solubility profile that can present challenges in certain experimental setups. This guide will equip you with the knowledge and techniques to effectively address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-Ethyl-3-(3-hydroxypropyl)urea in common organic solvents?

A1: While specific quantitative solubility data for 1-Ethyl-3-(3-hydroxypropyl)urea is not extensively published, we can predict its behavior based on its structure and the known properties of similar urea compounds.[3] The molecule possesses both hydrogen bond donor (-NH, -OH) and acceptor (C=O, -OH) sites, suggesting good solubility in polar protic and polar aprotic solvents.[4] Its solubility is expected to be lower in non-polar solvents.

Q2: How does the structure of 1-Ethyl-3-(3-hydroxypropyl)urea influence its solubility?

A2: The solubility of 1-Ethyl-3-(3-hydroxypropyl)urea is a balance of its different structural components:

  • Urea Group (-NH-CO-NH-): This highly polar group can form multiple hydrogen bonds, promoting solubility in polar solvents.[4]

  • Hydroxypropyl Group (-CH2CH2CH2OH): The terminal hydroxyl group is a strong hydrogen bond donor and acceptor, enhancing solubility in protic solvents like alcohols.

  • Ethyl Group (-CH2CH3): This non-polar alkyl group contributes to some solubility in less polar organic solvents.

Q3: How does temperature affect the solubility of 1-Ethyl-3-(3-hydroxypropyl)urea?

A3: For most solid solutes, including urea derivatives, solubility in organic solvents generally increases with temperature.[3][5] Applying heat can provide the necessary energy to overcome the crystal lattice energy of the solid and enhance solute-solvent interactions. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent.

Troubleshooting Guide

This section addresses common issues encountered when dissolving 1-Ethyl-3-(3-hydroxypropyl)urea and provides systematic solutions.

Problem 1: The compound is not dissolving in my chosen organic solvent at room temperature.

  • Immediate Action:

    • Reduce the concentration: You may be attempting to create a supersaturated solution. Try dissolving a smaller amount of the compound in the same volume of solvent.

    • Gentle heating: Carefully warm the solution while stirring. An increase in temperature often enhances solubility.[5]

    • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up solid aggregates and facilitate dissolution.

  • Systematic Approach:

    • Solvent Polarity: If you are using a non-polar solvent (e.g., hexane, toluene), it is unlikely to be effective. Switch to a more polar solvent.

    • Co-solvent System: If a single solvent is not effective, a co-solvent system can be a powerful tool.[6] For example, if your compound has limited solubility in dichloromethane, adding a small percentage of methanol can significantly improve solubility by introducing hydrogen bonding capabilities.

    • Alternative Solvents: Consider solvents with strong hydrogen bonding capabilities such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are often excellent solvents for urea derivatives.[5]

Problem 2: The compound dissolves upon heating but precipitates out upon cooling.

  • Explanation: This indicates that you have created a supersaturated solution at a higher temperature. As the solution cools, the solubility decreases, and the excess solute precipitates.

  • Solutions:

    • Maintain Temperature: If your experimental setup allows, maintain the solution at the elevated temperature at which the compound is soluble.

    • Prepare Fresh Solutions: Make fresh solutions immediately before use to minimize the time for precipitation to occur.

    • Use a Co-solvent: Adding a co-solvent in which the compound is more soluble can help to keep it in solution at lower temperatures.

Problem 3: I observe inconsistent results in my biological assays.

  • Possible Cause: This could be due to the partial precipitation of your compound in the assay medium, leading to an inaccurate effective concentration.[5]

  • Preventative Measures:

    • Stock Solution Solvent: Prepare a highly concentrated stock solution in a strong solvent like DMSO.

    • Dilution Technique: When diluting the stock solution into an aqueous buffer for your assay, add the stock solution to the buffer slowly while vortexing. This rapid mixing can prevent localized high concentrations that lead to precipitation.

    • Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your assay is within the tolerance limits of your biological system.

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for 1-Ethyl-3-(3-hydroxypropyl)urea in a range of common organic solvents, based on chemical principles and data for analogous compounds.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the urea and hydroxyl groups.[3]
WaterModerate to HighThe polar urea and hydroxyl groups should allow for good water solubility.[7][8]
Polar Aprotic DMSO, DMFVery HighStrong hydrogen bond acceptors that can effectively solvate the urea protons.[5]
AcetonitrileModerateLess effective at hydrogen bonding compared to DMSO and DMF, but still polar enough for moderate solubility.
Moderately Polar Ethyl AcetateLow to ModerateCan act as a hydrogen bond acceptor, but lacks donor capabilities.
DichloromethaneLowLimited polarity and inability to form strong hydrogen bonds.
Non-Polar Toluene, HexaneVery Low / InsolubleLack of polarity and hydrogen bonding ability makes them poor solvents for this compound.[3]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to finding a suitable solvent system for 1-Ethyl-3-(3-hydroxypropyl)urea.

  • Preparation: Weigh out small, equal amounts (e.g., 1-2 mg) of 1-Ethyl-3-(3-hydroxypropyl)urea into separate small vials.

  • Initial Screening: To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent from the solubility table above.

  • Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • Heating: For vials where the compound did not fully dissolve, gently heat to approximately 40-50°C while stirring. Observe any changes in solubility.

  • Sonication: If the compound is still not dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Co-solvent Testing: For promising solvents with moderate solubility, try adding a co-solvent (e.g., 10-20% DMSO or methanol) to see if solubility is enhanced.

  • Documentation: Record your observations for each solvent and condition to determine the optimal solvent system for your desired concentration.

Visualizing Solubility Strategies

Decision-Making Workflow for Solvent Selection

start Start: Need to Dissolve 1-Ethyl-3-(3-hydroxypropyl)urea polar_protic Try Polar Protic Solvent (e.g., Methanol, Ethanol) start->polar_protic dissolved_yes Soluble? polar_protic->dissolved_yes polar_aprotic Try Polar Aprotic Solvent (e.g., DMSO, DMF) dissolved_yes2 Soluble? polar_aprotic->dissolved_yes2 dissolved_no Insoluble or Low Solubility dissolved_yes->dissolved_no No success Success! Proceed with Experiment dissolved_yes->success Yes dissolved_no->polar_aprotic troubleshoot Troubleshoot heat_sonicate Apply Gentle Heat or Sonication troubleshoot->heat_sonicate dissolved_yes3 Soluble? heat_sonicate->dissolved_yes3 dissolved_yes2->success Yes dissolved_yes2->troubleshoot No co_solvent Use a Co-solvent System (e.g., DCM/Methanol) dissolved_yes3->success Yes dissolved_yes3->co_solvent No

Caption: A decision-making workflow for selecting a suitable solvent.

Troubleshooting Workflow for Solubility Issues

start Compound is Insoluble check_conc Is the Concentration Too High? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes heat Apply Gentle Heat check_conc->heat No success Problem Resolved reduce_conc->success precip_cool Precipitates Upon Cooling? heat->precip_cool sonicate Use Sonication change_solvent Switch to a Stronger Polar Solvent (e.g., DMSO) sonicate->change_solvent precip_cool->sonicate No use_cosolvent Add a Co-solvent precip_cool->use_cosolvent Yes use_cosolvent->success change_solvent->success

Sources

Optimization

Technical Support Center: Optimizing 1-Ethyl-3-(3-hydroxypropyl)urea Catalysis

Welcome to the Application Support Center. As drug development and advanced materials research increasingly demand metal-free, precisely controlled polymer architectures, 1-Ethyl-3-(3-hydroxypropyl)urea has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development and advanced materials research increasingly demand metal-free, precisely controlled polymer architectures, 1-Ethyl-3-(3-hydroxypropyl)urea has emerged as a powerful tool.

Unlike traditional multi-component systems, this molecule acts as a unimolecular, bifunctional initiator-catalyst for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide, valerolactone). The urea moiety serves as a double hydrogen-bond donor to activate the monomer, while the pendant 3-hydroxypropyl group acts as the nucleophilic initiator[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure your polymerizations exhibit true "living" characteristics.

I. Mechanistic Logic & Experimental Workflow

To troubleshoot effectively, one must understand the causality of the reaction. The polymerization relies on a delicate dual-activation mechanism. An organic base co-catalyst (like DBU or MTBD) is required to deprotonate or strongly hydrogen-bond with the hydroxyl group of the urea, while the urea protons activate the carbonyl of the incoming monomer[2].

ROP_Mechanism N1 1-Ethyl-3-(3-hydroxypropyl)urea (Bifunctional Initiator) N4 Dual Activation State Urea -> Monomer (H-bond) Base -> Hydroxyl (Activation) N1->N4 N2 Base Co-catalyst (e.g., DBU, MTBD) N2->N4 N3 Monomer (e.g., L-Lactide, VL) N3->N4 N5 Chain Initiation Hydroxyl attacks Carbonyl N4->N5 Ring Opening N6 Propagation Chain-end OH continues attack N5->N6 + Monomer N6->N6 Catalytic Cycle N7 Termination Acidic Quench (e.g., Benzoic Acid) N6->N7 Quench N8 Well-Defined Polyester (Narrow Dispersity, Controlled MW) N7->N8

Fig 1. Mechanistic workflow of bifunctional urea-initiated ring-opening polymerization.
II. Troubleshooting & FAQs

Q1: Why is my molecular weight distribution (Đ) broader than expected (>1.2)? Cause: Broad dispersity in H-bond mediated ROP usually stems from competitive initiation or transesterification side-reactions. Because 1-Ethyl-3-(3-hydroxypropyl)urea is designed to be the sole initiator, any trace water in your system will act as a secondary initiator. This creates a bimodal polymer population: one chain initiated by the urea, and one initiated by water. Furthermore, if your base co-catalyst is too strong (e.g., TBD), it can trigger inter-chain transesterification. Solution:

  • Rigorously dry your monomer (sublimation or recrystallization from dry toluene) and use anhydrous solvents.

  • Switch to a milder base like DBU or MTBD. The basicity of MTBD perfectly matches the acidity of the urea protons, maintaining a controlled "living" polymerization without degrading the polymer backbone.

Q2: The polymerization kinetics are extremely slow. How can I accelerate the reaction? Cause: Urea organocatalysts rely on precise hydrogen-bonding to activate the monomer. If you are using a coordinating, polar solvent like DMF, THF, or DMSO, the solvent molecules will competitively hydrogen-bond with the urea protons, effectively "poisoning" the catalyst's ability to bind the monomer[2]. Solution: Switch to a non-coordinating solvent like dry Dichloromethane (DCM) or Toluene. Toluene provides the optimal kinetic environment for urea-catalyzed ROPs, often reducing reaction times from days to hours.

Q3: How do I precisely control the final molecular weight (MW) of the polymer? Cause: In a living polymerization, the degree of polymerization (DP) is strictly dictated by the initial molar ratio of the monomer to the initiator ([M]₀/[I]₀). Solution: Adjust the equivalents of lactide/lactone relative to 1-Ethyl-3-(3-hydroxypropyl)urea. For a target DP of 100, use exactly 100 equivalents of monomer to 1 equivalent of the urea. Ensure quantitative conversion (>95%) before quenching.

III. Quantitative Optimization Data

The choice of base and solvent drastically alters the catalytic efficiency of 1-Ethyl-3-(3-hydroxypropyl)urea. The table below summarizes expected outcomes based on standard L-Lactide polymerization at room temperature ([M]₀/[I]₀ = 100).

Base Co-CatalystSolventTimeConversion (%)Dispersity (Đ)Mechanistic Outcome
None Toluene48 h< 5%N/AFailure: No activation of the hydroxyl initiator.
DBU Toluene2 h> 95%1.08Optimal: Perfect living characteristics; narrow Đ.
DBU DMF24 h40%1.15Sub-optimal: Solvent competitively H-bonds with urea.
TBD Toluene0.5 h> 95%1.35Poor Control: Base is too strong; transesterification occurs.
IV. Standard Operating Protocol (SOP): Living ROP of L-Lactide

This protocol is designed as a self-validating system. By monitoring the specific NMR shifts, you can definitively prove that the 1-Ethyl-3-(3-hydroxypropyl)urea initiated the chain.

Materials Required:

  • 1-Ethyl-3-(3-hydroxypropyl)urea (Dried under vacuum, handled as a low-melting solid/viscous liquid)

  • L-Lactide (Recrystallized and sublimed)

  • DBU (Distilled over CaH₂)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, weigh 14.4 mg (0.1 mmol) of L-Lactide and transfer it to a 5 mL glass vial equipped with a magnetic stir bar.

  • Initiator Addition: Add 1-Ethyl-3-(3-hydroxypropyl)urea (1.0 µmol) to the vial. This establishes a [M]₀/[I]₀ ratio of 100.

  • Solvent & Dissolution: Add 1.0 mL of anhydrous Toluene. Stir until the monomer and initiator are fully dissolved.

  • Catalytic Activation: Inject DBU (1.0 µmol) into the solution to initiate the reaction. The base will immediately activate the hydroxyl group, beginning the ROP cycle.

  • Kinetic Monitoring: After 2 hours, withdraw a 50 µL aliquot and dissolve it in CDCl₃.

    • Self-Validation Check: Monitor conversion via ¹H NMR by comparing the methine proton of the unreacted lactide monomer (5.05 ppm) to the newly formed polymer backbone (5.15 ppm).

  • Quenching: Once conversion exceeds 95%, quench the reaction by adding an excess of benzoic acid (approx. 5 mg) dissolved in a drop of toluene. This neutralizes the DBU and terminates the living chain ends.

  • Purification: Precipitate the polymer by dropping the toluene solution into cold methanol. Filter and dry the resulting white powder under a vacuum to constant weight.

V. References
  • A bifunctional urea catalyst enables controlled/living ring-opening polymerization: access to various polyesters. New Journal of Chemistry (RSC Publishing). 1

  • Bis- and Tris-Urea H-Bond Donors for Ring-Opening Polymerization: Unprecedented Activity and Control from an Organocatalyst. ACS Macro Letters. 2

  • The Mechanistic Duality of (Thio)urea Organocatalysts for Ring-Opening Polymerization. Organic & Biomolecular Chemistry.

Sources

Troubleshooting

Preventing thermal degradation of 1-Ethyl-3-(3-hydroxypropyl)urea during storage

A Guide to Ensuring Compound Stability During Storage and Handling Welcome to the technical support center for 1-Ethyl-3-(3-hydroxypropyl)urea. This guide, designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Compound Stability During Storage and Handling

Welcome to the technical support center for 1-Ethyl-3-(3-hydroxypropyl)urea. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and practical protocols to prevent thermal degradation and ensure the integrity of your compound during storage and experimental use. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What is 1-Ethyl-3-(3-hydroxypropyl)urea and why is its stability important?

1-Ethyl-3-(3-hydroxypropyl)urea (CAS No. 199106-80-4) is a substituted urea derivative.[1] Like many highly functionalized small molecules, its stability is paramount for experimental reproducibility. Degradation can introduce impurities that may lead to inconsistent assay results, altered biological activity, or the formation of reactive side-products that complicate data interpretation.

Q2: What is the primary pathway for thermal degradation of this compound?

The most well-documented thermal degradation pathway for alkyl-substituted ureas is a unimolecular, four-center pericyclic reaction.[2][3] This process does not involve radicals or ionic intermediates but is rather an intramolecular rearrangement that occurs upon heating. In the case of 1-Ethyl-3-(3-hydroxypropyl)urea, this reaction yields two primary degradation products: Ethyl Isocyanate and 3-Amino-1-propanol .

This decomposition is an equilibrium process, but under typical laboratory conditions (e.g., in an open or vented container), the volatile isocyanate and amine products can be lost, driving the degradation forward.

Q3: What are the ideal storage conditions for 1-Ethyl-3-(3-hydroxypropyl)urea?

Based on general best practices for substituted ureas and related chemical reagents, we recommend a multi-tiered approach to storage to maximize shelf-life.[4][5] The compound is hygroscopic (absorbs moisture from the air) and susceptible to thermal stress.

Storage Duration Temperature Atmosphere Light/Moisture Protection Rationale
Long-Term (> 6 months) 2-8°CInert Gas (Argon or Nitrogen)Tightly sealed, opaque container with desiccant.Minimizes thermal energy for degradation and prevents hydrolysis or reaction with atmospheric components.[1][6]
Short-Term (< 6 months) ≤ 25°C (Controlled Room Temp)AirTightly sealed container, protected from direct light.Adequate for routine use, but minimizes exposure to temperature fluctuations and UV light which can accelerate degradation.[4][7]
In-Use (Solutions) 2-8°C (if tolerated by solvent)Tightly SealedProtect from lightThe stability of urea in solution is highly dependent on pH, temperature, and concentration. Refrigeration is recommended to slow hydrolysis.[8]
Q4: I've noticed the solid material is clumping together. Is this a sign of degradation?

Clumping or caking is a strong indicator of moisture absorption. While not degradation itself, it is a critical warning sign. The presence of water can facilitate hydrolysis of the urea bond, especially if the pH of the adsorbed water is not neutral.[5] Furthermore, moisture can lower the melting point and accelerate thermal decomposition. If clumping is observed, the material should be dried under vacuum (if thermally stable enough) and stored with a fresh desiccant. A quality check is recommended before use.

Troubleshooting Guide: Identifying and Mitigating Degradation

Encountering unexpected results? This guide helps you diagnose potential issues related to compound degradation.

Symptom / Observation Potential Cause (Related to Degradation) Recommended Action & Explanation
Inconsistent biological assay results or loss of potency. Reduced Concentration of Active Compound: Thermal degradation has lowered the effective concentration of 1-Ethyl-3-(3-hydroxypropyl)urea.1. Quantify Purity: Use an appropriate analytical method (e.g., HPLC-UV, LC-MS) to assess the purity of the stored compound against a new or trusted lot.[9] 2. Review Storage: Audit your storage conditions against the recommendations in the table above. 3. Use Fresh Aliquots: For critical experiments, use a freshly opened vial of the compound.
pH of aqueous solutions unexpectedly increases over time. Formation of 3-Amino-1-propanol: One of the primary degradation products is an amine, which is basic and will raise the pH of unbuffered solutions.1. Monitor pH: Regularly check the pH of stock solutions. 2. Use Buffered Systems: Prepare solutions in a suitable buffer (pH 4-8 is optimal for urea stability) to resist pH changes.[8] 3. Prepare Fresh Solutions: Avoid long-term storage of aqueous solutions.
Appearance of new, unexpected peaks in analytical chromatograms (HPLC, LC-MS). Presence of Degradation Products: The chromatogram is detecting ethyl isocyanate, 3-amino-1-propanol, or subsequent reaction products.1. Characterize Impurities: If possible, use mass spectrometry (MS) to identify the mass of the impurity peaks and compare them to the expected degradation products (Ethyl Isocyanate: 71.08 g/mol ; 3-Amino-1-propanol: 75.11 g/mol ). 2. Perform Stressed Study: Run the Protocol for Assessing Compound Stability (below) to confirm if the impurity peaks increase under thermal stress.
Poor solubility or formation of a precipitate in organic solvents. Formation of Insoluble Byproducts: Ethyl isocyanate is highly reactive and can polymerize or react with trace water or other nucleophiles to form insoluble polyureas or other adducts.1. Visual Inspection: Always inspect solutions for clarity before use. 2. Solvent Purity: Ensure you are using high-purity, anhydrous solvents where appropriate. 3. Filter Solution: If necessary, filter the solution through a 0.22 µm syringe filter before use, but be aware this removes the symptom, not the underlying degradation problem.

Visualizing the Degradation and Troubleshooting Process

To clarify the relationships discussed, the following diagrams illustrate the chemical degradation pathway and a logical troubleshooting workflow.

Caption: Primary thermal degradation pathway of 1-Ethyl-3-(3-hydroxypropyl)urea.

Start Inconsistent Experimental Results Observed CheckStorage Were recommended storage conditions followed? Start->CheckStorage CheckAppearance Does the solid appear clumped or discolored? CheckStorage->CheckAppearance Yes DegradationSuspected Degradation is likely. Discard old stock. Review storage protocols. CheckStorage->DegradationSuspected No CheckSolution Is the stock solution pH correct and clear? CheckAppearance->CheckSolution No CheckAppearance->DegradationSuspected Yes PurityAnalysis Perform purity analysis (e.g., HPLC, LC-MS). CheckSolution->PurityAnalysis Yes CheckSolution->DegradationSuspected No PurityAnalysis->DegradationSuspected Impurities Detected OtherFactors Degradation is unlikely. Investigate other experimental variables (e.g., reagents, protocol). PurityAnalysis->OtherFactors Compound is Pure cluster_storage Storage Conditions Start Aliquot Compound into 3 Vials AnalyzeT0 Analyze 'T=0 Control' vial (Baseline Data) Start->AnalyzeT0 StoreSamples Store Samples for 7 Days AnalyzeT0->StoreSamples ControlStorage 'T=7d Control' at 4°C StoreSamples->ControlStorage StressedStorage 'T=7d Stressed' at 40°C StoreSamples->StressedStorage AnalyzeT7 Analyze 'T=7d Control' and 'T=7d Stressed' vials Compare Compare Chromatograms AnalyzeT7->Compare Interpret Interpret Results: Stable or Degraded? Compare->Interpret Stable Compound is Stable Interpret->Stable No significant change Degraded Degradation Detected Interpret->Degraded New peaks / Area loss

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Optimization

Technical Support Center: Troubleshooting NMR Peak Shifts for 1-Ethyl-3-(3-hydroxypropyl)urea

This guide provides in-depth troubleshooting for common issues related to Nuclear Magnetic Resonance (NMR) peak shifts observed in samples of 1-Ethyl-3-(3-hydroxypropyl)urea. Designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for common issues related to Nuclear Magnetic Resonance (NMR) peak shifts observed in samples of 1-Ethyl-3-(3-hydroxypropyl)urea. Designed for researchers, scientists, and professionals in drug development, this resource offers a structured, question-and-answer-based approach to diagnosing and resolving these spectral inconsistencies.

Frequently Asked Questions (FAQs)

Q1: Why are the chemical shifts of the -OH and -NH protons in my 1-Ethyl-3-(3-hydroxypropyl)urea sample not consistent between experiments?

The chemical shifts of protons attached to heteroatoms like oxygen (-OH) and nitrogen (-NH), often referred to as exchangeable protons, are highly sensitive to their chemical environment.[1][2][3][4][5] Unlike protons bonded to carbon, their positions in the NMR spectrum can vary significantly due to several factors:

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding is a primary determinant of the chemical shift for -OH and -NH protons.[6][7][8] Increased hydrogen bonding deshields the protons, causing their signals to shift downfield (to a higher ppm value).[7] The degree of hydrogen bonding is influenced by concentration, temperature, and the solvent used.[1][3][4][5]

  • Chemical Exchange: These protons can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[1][3] This rapid exchange can lead to broadened peaks or an averaged chemical shift.

  • Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts of exchangeable protons. Protic solvents can exchange with the analyte's -OH and -NH protons, while aprotic solvents that are good hydrogen bond acceptors (like DMSO-d6) can lead to sharper peaks and more predictable chemical shifts.[1][3]

  • Temperature: Higher temperatures tend to disrupt hydrogen bonding, causing the -OH and -NH signals to shift upfield (to a lower ppm value).[9][10]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding between molecules of 1-Ethyl-3-(3-hydroxypropyl)urea becomes more prevalent, leading to a downfield shift of the -OH and -NH proton signals.[3][4]

  • pH and Acidity: The presence of acidic or basic impurities can catalyze the exchange of labile protons, affecting their chemical shifts and peak shapes.[11][12]

Due to this sensitivity, it's not uncommon to observe variations in the chemical shifts of these protons from one sample to the next. The key is to control the experimental conditions as much as possible to ensure reproducibility.

Q2: I've noticed that the peaks for my methylene (-CH2-) groups adjacent to the nitrogen and oxygen atoms also seem to shift slightly. Why is this happening?

While the protons on carbon are generally less susceptible to the dramatic shifts seen with -OH and -NH protons, their chemical environments can still be influenced by changes in the molecule's overall electronic structure and conformation. The primary reasons for these smaller shifts in the methylene protons of 1-Ethyl-3-(3-hydroxypropyl)urea are:

  • Changes in Hydrogen Bonding: The formation or disruption of hydrogen bonds involving the nearby -OH and -NH groups can induce small changes in the electron density around the adjacent methylene protons. This can lead to minor upfield or downfield shifts.

  • Solvent Effects: Different solvents can have varying abilities to solvate the molecule, which can lead to conformational changes.[13] These subtle changes in the molecule's three-dimensional structure can alter the magnetic environment of the methylene protons, causing them to shift.

  • Concentration-Dependent Conformational Changes: At different concentrations, the equilibrium between different conformations of the molecule may shift, leading to slight changes in the observed chemical shifts.

While these shifts are typically much smaller than those of the exchangeable protons, they highlight the importance of maintaining consistent experimental conditions for all samples in a study.

Q3: How can I confirm the identity of the -OH and -NH peaks in my spectrum?

A simple and effective method for identifying exchangeable protons is a D₂O shake experiment .[5][14]

The Principle: Deuterium (²H or D) is NMR-active, but it resonates at a much different frequency than protons (¹H) and is therefore "invisible" in a standard ¹H NMR spectrum.[15] When a small amount of deuterium oxide (D₂O) is added to the NMR tube and shaken, the labile -OH and -NH protons will exchange with the deuterium atoms from the D₂O.[14][15]

The Result: The signals corresponding to the -OH and -NH protons will disappear or significantly decrease in intensity in the subsequent ¹H NMR spectrum, confirming their identity.[14][15]

Systematic Troubleshooting Workflow

If you are experiencing unexpected peak shifts, follow this systematic workflow to identify the root cause.

Troubleshooting_Workflow Troubleshooting NMR Peak Shifts start Start: Inconsistent Peak Shifts Observed check_labile Are the shifting peaks the -OH or -NH protons? start->check_labile instrument_check Verify Instrument Stability (Shimming, Locking) start->instrument_check d2o_shake Perform D2O Shake Experiment check_labile->d2o_shake Yes check_non_labile Are non-exchangeable protons (-CH2-, -CH3) also shifting? check_labile->check_non_labile No concentration_study Run Concentration-Dependent NMR d2o_shake->concentration_study check_non_labile->concentration_study solvent_check Review Solvent Preparation and Purity check_non_labile->solvent_check ph_check Check for Acidic/Basic Contaminants check_non_labile->ph_check temp_study Run Variable Temperature NMR concentration_study->temp_study temp_study->solvent_check solvent_check->ph_check conclusion_labile Conclusion: Shifts due to H-bonding, concentration, temperature, or solvent effects. ph_check->conclusion_labile conclusion_non_labile Conclusion: Shifts likely due to solvent, concentration, or pH effects influencing conformation. ph_check->conclusion_non_labile instrument_check->check_labile Good conclusion_instrument Conclusion: Instrument instability is the likely cause. Re-shim and re-lock. instrument_check->conclusion_instrument Poor

Caption: A flowchart for systematically troubleshooting NMR peak shifts.

Experimental Protocols

Protocol 1: D₂O Shake Experiment

Objective: To identify exchangeable -OH and -NH protons.

Materials:

  • NMR sample of 1-Ethyl-3-(3-hydroxypropyl)urea in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Deuterium oxide (D₂O).

  • Pasteur pipette.

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Carefully remove the NMR tube from the spectrometer.

  • Add one to two drops of D₂O to the NMR tube using a Pasteur pipette.

  • Cap the tube securely and shake gently for about 30 seconds to ensure thorough mixing.

  • Re-insert the sample into the spectrometer and allow it to equilibrate.

  • Acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analysis: Compare the two spectra. The peaks corresponding to the -OH and -NH protons should have disappeared or be significantly reduced in intensity in the second spectrum.

Protocol 2: Concentration-Dependent NMR Study

Objective: To assess the effect of concentration on chemical shifts.

Materials:

  • 1-Ethyl-3-(3-hydroxypropyl)urea.

  • Deuterated solvent.

  • Volumetric flasks and pipettes for accurate dilutions.

Procedure:

  • Prepare a stock solution of your compound at a known, relatively high concentration (e.g., 50 mM).

  • Acquire a ¹H NMR spectrum of this stock solution.

  • Prepare a series of dilutions from the stock solution (e.g., 25 mM, 10 mM, 5 mM, 1 mM).

  • Acquire a ¹H NMR spectrum for each dilution, ensuring all acquisition parameters are identical.

  • Analysis: Plot the chemical shift of the -OH, -NH, and other relevant protons as a function of concentration. A downfield shift with increasing concentration is indicative of intermolecular hydrogen bonding.

Protocol 3: Variable Temperature NMR Study

Objective: To evaluate the influence of temperature on chemical shifts.

Procedure:

  • Prepare a sample of your compound in a suitable deuterated solvent (DMSO-d₆ is often a good choice for temperature studies due to its high boiling point).

  • Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase the temperature of the NMR probe in increments (e.g., 10 K) and acquire a spectrum at each temperature point (e.g., 308 K, 318 K, 328 K). Ensure the sample has equilibrated at each new temperature before acquisition.

  • Analysis: Track the chemical shifts of the -OH and -NH protons as a function of temperature. An upfield shift with increasing temperature suggests the disruption of hydrogen bonds.[9][10]

Data Summary Table

ParameterEffect on -OH/-NH Chemical ShiftRationale
Increasing Concentration Downfield Shift (Higher ppm)Promotes intermolecular hydrogen bonding, leading to deshielding of the protons.[3][4]
Increasing Temperature Upfield Shift (Lower ppm)Disrupts hydrogen bonding, causing the protons to become more shielded.[9][10]
Solvent Polarity/H-bonding Ability VariesAprotic, hydrogen-bond accepting solvents (e.g., DMSO-d₆) can lead to sharper, more defined peaks compared to less interactive solvents (e.g., CDCl₃).[3]
Presence of Acidic/Basic Impurities Broadening and/or shiftCatalyzes rapid proton exchange, which can average the chemical environment and broaden the signal.[3]

References

  • What effect does hydrogen bonding have on H NMR spectra? - Chemistry Stack Exchange. (2017, July 14). Retrieved from [Link]

  • Shielding effect,effect of chemical exchange,hydrogen bonding | PDF. (n.d.). Slideshare. Retrieved from [Link]

  • Ch 13 - Shielding. (n.d.). University of Calgary. Retrieved from [Link]

  • Proton NMR Assignment Tools - The D2O Shake. (2007, October 3). Retrieved from [Link]

  • Chapter 11: Hydrogen Bonds and NMR. (2025, July 30). Royal Society of Chemistry. Retrieved from [Link]

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]

  • Troubleshooting Spinning. (n.d.). Retrieved from [Link]

  • Deconstructing 1H NMR Chemical Shifts in Strong Hydrogen Bonds: A Computational Investigation of Solvation, Dynamics, and Nuclear Delocalization Effects. (2025, May 11). ACS Publications. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Troubleshooting Acquisition Related Problems. (n.d.). NMR. Retrieved from [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). CDN. Retrieved from [Link]

  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. (n.d.). PMC. Retrieved from [Link]

  • Why the exchangeable proton in NMR spectroscopy doesn't show the exact position signal or peak according to the convention? (2021, September 11). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. (n.d.). ResearchGate. Retrieved from [Link]

  • Measurement and Characterization of Hydrogen–Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. (2018, January 27). ACS Publications. Retrieved from [Link]

  • Guidelines for the Use of Deuterium Oxide (D 2 O) in 1 H NMR Metabolomics. (2019, August 9). Retrieved from [Link]

  • In NMR, do chemical shifts change when you change solvent? : r/chemistry. (2020, November 13). Reddit. Retrieved from [Link]

  • Quantitative NMR Spectroscopy.docx. (2017, November). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • 5-HMR-2 Chemical Shift. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (2020, January 15). Retrieved from [Link]

  • Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. (2016, September 15). PMC. Retrieved from [Link]

  • (a) ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution... (n.d.). ResearchGate. Retrieved from [Link]

  • Referencing of the chemical shift scale in the NMR data. (2010, September 9). Retrieved from [Link]

  • 5.2 Chemical Shift. (2015, February 12). MRI Questions. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • NMR Spectroscopy Practice Problems. (2020, December 3). Chemistry Steps. Retrieved from [Link]

  • Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • 12.3: Chemical Shifts and Shielding. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. (n.d.). PMC. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • Evidence of Metabolic Transformations of Amino Acids into Higher Alcohols through 13C NMR Studies of Wine Alcoholic Fermentation. (n.d.). ACS Publications. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Proton NMR Table. (n.d.). MSU chemistry. Retrieved from [Link]

  • pdf. (n.d.). Retrieved from [Link]

  • Seemingly inconsistent NMR results for n-alcohols. : r/chemistry. (2023, July 1). Reddit. Retrieved from [Link]

  • NMR Chart. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-Ethyl-3-(3-hydroxypropyl)urea

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving common crystallization challenges encountered with 1-Ethyl-3-(3-hydroxypropyl)ure...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving common crystallization challenges encountered with 1-Ethyl-3-(3-hydroxypropyl)urea. As a senior application scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure successful crystallization outcomes.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues that may arise during the crystallization of 1-Ethyl-3-(3-hydroxypropyl)urea, offering step-by-step solutions and the scientific rationale behind them.

Q1: My 1-Ethyl-3-(3-hydroxypropyl)urea is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute's solubility decreases so rapidly upon cooling that the molecules don't have sufficient time to orient themselves into an ordered crystal structure. The high hydrogen bonding capacity of 1-Ethyl-3-(3-hydroxypropyl)urea, due to both the urea and hydroxyl moieties, can make it prone to this issue.

Immediate Corrective Actions:

  • Re-dissolution and Slower Cooling: Gently reheat the solution until the oil completely redissolves. Then, slow down the cooling rate significantly. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, insulated with a cloth or paper towels. This gradual temperature decrease provides the necessary time for crystal nucleation and growth.

  • Solvent Addition: If slower cooling is ineffective, add a small amount of the hot solvent back to the oiled-out mixture to redissolve it. The increased solvent volume can prevent premature precipitation.

  • Solvent System Modification: Consider using a solvent with a higher boiling point or a co-solvent system. A higher boiling point solvent will naturally cool more slowly. A co-solvent system, where the compound has slightly lower solubility, can also be beneficial.

Causality Explained: The formation of a stable crystal lattice is a thermodynamically favored process, but it requires kinetic control. Rapid cooling forces the compound out of solution before it can overcome the kinetic barrier to nucleation, resulting in a disordered, liquid-like state.

Q2: No crystals are forming even after my solution has cooled to room temperature. How can I induce crystallization?

A2: The failure to form crystals upon cooling indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Methods to Induce Crystallization:

  • Seeding: If you have a small crystal of pure 1-Ethyl-3-(3-hydroxypropyl)urea, add it to the solution. A seed crystal provides a pre-existing template for new molecules to deposit onto, bypassing the initial nucleation step.

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass provide nucleation sites.

  • Solvent Evaporation: If the compound is too soluble in the chosen solvent, you can increase the concentration by slowly evaporating some of the solvent. This can be done by leaving the container partially open in a fume hood or by using a gentle stream of an inert gas like nitrogen.

  • Introduction of an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" in which the compound is insoluble. This will decrease the overall solubility and promote crystallization. For a polar compound like 1-Ethyl-3-(3-hydroxypropyl)urea, a less polar anti-solvent like toluene or hexane could be effective when used with a more polar primary solvent like ethanol or methanol.

Q3: The crystals I've obtained are discolored or appear impure. How can I improve the purity?

A3: Discolored crystals are a sign of co-precipitation of impurities. The synthesis of hydroxyalkylureas can sometimes result in byproducts such as disubstituted ureas or have unreacted starting materials remain.[1]

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying crystalline solids. Dissolve the impure crystals in a minimal amount of hot solvent, and then allow the solution to cool slowly. The desired compound should crystallize out, leaving the impurities dissolved in the mother liquor.

  • Activated Charcoal Treatment: If the discoloration is due to colored organic impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb some of your product.

  • Washing: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing 1-Ethyl-3-(3-hydroxypropyl)urea?

A1: The ideal solvent is one in which 1-Ethyl-3-(3-hydroxypropyl)urea is highly soluble at elevated temperatures but has low solubility at room temperature or below. Given its polar nature with a hydroxyl group and a urea moiety, polar protic solvents are a good starting point.

Recommended Solvents to Screen:

  • Alcohols: Ethanol, methanol, and isopropanol are excellent candidates. They can engage in hydrogen bonding with the solute, aiding in dissolution at higher temperatures.

  • Water: Due to the polar functional groups, it is likely to be soluble in water.[2] A mixture of water and a miscible organic solvent like ethanol can be a powerful co-solvent system to fine-tune solubility.

  • Ketones: Acetone may also be a suitable solvent.

  • Acetonitrile: This polar aprotic solvent should also be considered.

It is highly recommended to perform small-scale solubility tests with a few milligrams of your compound in various solvents to identify the most suitable one.

Q2: What are the potential impurities in my 1-Ethyl-3-(3-hydroxypropyl)urea sample?

A2: The synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea likely involves the reaction of ethyl isocyanate with 3-amino-1-propanol, or the reaction of urea with 3-amino-1-propanol.[1] Potential impurities could include:

  • Unreacted 3-amino-1-propanol

  • Unreacted ethyl isocyanate or its hydrolysis products

  • Disubstituted ureas, such as N,N'-bis(3-hydroxypropyl)urea or N,N'-diethylurea.

These impurities can interfere with the crystallization process by disrupting the crystal lattice formation.

Q3: How can I confirm the purity of my crystallized 1-Ethyl-3-(3-hydroxypropyl)urea?

A3: Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity and quantifying any minor components.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 1-Ethyl-3-(3-hydroxypropyl)urea

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot (e.g., ethanol).

  • Dissolution: Place the crude 1-Ethyl-3-(3-hydroxypropyl)urea in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: Crystal formation should begin as the solution cools. If no crystals form, refer to the "Inducing Crystallization" section above.

  • Further Cooling: Once crystals have started to form at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Co-Solvent Recrystallization of 1-Ethyl-3-(3-hydroxypropyl)urea

  • Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., methanol) and a miscible "poor" or "anti-solvent" in which it is sparingly soluble (e.g., diethyl ether or toluene).

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Follow steps 7-9 from Protocol 1.

Visualization of Troubleshooting Workflow

Crystallization_Troubleshooting start Start Crystallization is_solid Solid Formed? start->is_solid Cool Solution oiling_out Problem: Oiling Out reheat 1. Reheat to dissolve oil 2. Cool slowly 3. Add more solvent if needed oiling_out->reheat Troubleshoot no_crystals Problem: No Crystals Form induce 1. Seed with a crystal 2. Scratch flask 3. Evaporate solvent 4. Add anti-solvent no_crystals->induce Troubleshoot impure_crystals Problem: Impure Crystals purify 1. Recrystallize 2. Use activated charcoal 3. Wash crystals impure_crystals->purify Troubleshoot is_solid->oiling_out No, Oil is_solid->no_crystals No Solid success Crystals Formed is_solid->success Yes, Crystals check_purity Purity Acceptable? success->check_purity Check Purity reheat->is_solid induce->is_solid check_purity->impure_crystals No end Successful Crystallization check_purity->end Yes purify->start Repeat Crystallization

Sources

Reference Data & Comparative Studies

Validation

1-Ethyl-3-(3-hydroxypropyl)urea vs 1,3-dimethylurea in organocatalysis

In-Depth Comparison Guide: 1-Ethyl-3-(3-hydroxypropyl)urea vs. 1,3-Dimethylurea in Organocatalysis As organocatalysis continues to evolve toward greener and more highly selective methodologies, the strategic selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparison Guide: 1-Ethyl-3-(3-hydroxypropyl)urea vs. 1,3-Dimethylurea in Organocatalysis

As organocatalysis continues to evolve toward greener and more highly selective methodologies, the strategic selection of hydrogen-bond (H-bond) donors is paramount. Urea derivatives are foundational to this field, acting as robust, neutral H-bond donors. However, the structural nuances between different urea derivatives dictate their optimal use cases—ranging from bulk solvent networks to precision asymmetric catalysis.

This guide provides an objective, data-driven comparison between a classic monofunctional donor, 1,3-dimethylurea (1,3-DMU) , and a specialized bifunctional donor, 1-Ethyl-3-(3-hydroxypropyl)urea (EHPU) . By analyzing their mechanistic pathways, steric environments, and experimental applications, researchers can make informed decisions for their specific synthetic workflows.

Mechanistic Causality: Monofunctional vs. Bifunctional Activation

The fundamental divergence between 1,3-DMU and EHPU lies in their functional group density and steric profiles, which directly dictate their catalytic causality.

1,3-Dimethylurea (1,3-DMU): The Monofunctional Networker 1,3-DMU is a symmetrical, low-steric-hindrance molecule. Its primary catalytic mechanism relies on the donation of two parallel hydrogen bonds from its urea NH groups. Because it lacks bulky substituents, 1,3-DMU exhibits rapid exchange dynamics and can form dense, highly structured hydrogen-bond networks[1]. This low steric penalty makes it an exceptional candidate for forming Deep Eutectic Solvents (DESs) when paired with Lewis acids (e.g., metal salts), where bulk solvent-catalyst interactions drive the reaction forward rather than discrete, isolated transition-state stabilization[2].

1-Ethyl-3-(3-hydroxypropyl)urea (EHPU): The Bifunctional Preorganizer EHPU breaks symmetry by introducing an ethyl group on one nitrogen and a hydroxypropyl chain on the other. This structural modification introduces two critical catalytic features:

  • Bifunctionality: The terminal hydroxyl group acts as an additional H-bond donor/acceptor. This dual hydrogen-bonding framework allows the molecule to simultaneously activate an electrophile (via the urea moiety) and coordinate a nucleophile (via the hydroxyl proton)[3].

  • Steric Pocketing: The extended alkyl chains create a distinct steric environment. In organocatalysis, increasing steric hindrance at the active site can stabilize the active conformation of the urea, reducing the entropic penalty that occurs upon substrate binding[4].

MechanisticPathways Substrate Substrate Activation DMU 1,3-Dimethylurea (Monofunctional) Substrate->DMU EHPU 1-Ethyl-3-(3-hydroxypropyl)urea (Bifunctional) Substrate->EHPU DES Deep Eutectic Solvent Bulk H-Bonding DMU->DES Dual Dual Activation (Urea + Hydroxyl) EHPU->Dual Outcome1 High Turnover Low Stereocontrol DES->Outcome1 Outcome2 Transition State Stabilization Dual->Outcome2

Caption: Mechanistic divergence between monofunctional (1,3-DMU) and bifunctional (EHPU) organocatalysts.

Performance Benchmarking

To objectively compare these catalysts, we must evaluate their performance across distinct physicochemical and catalytic metrics. The table below synthesizes their operational parameters.

Parameter1,3-Dimethylurea (1,3-DMU)1-Ethyl-3-(3-hydroxypropyl)urea (EHPU)
H-Bond Donor Sites 2 (Urea NH)3 (Urea NH x2, Hydroxyl -OH)
Steric Hindrance Very Low (Methyl groups)Moderate (Ethyl, Hydroxypropyl chains)
Primary Application Deep Eutectic Solvents (DES), Bulk CatalysisDiscrete Bifunctional Organocatalysis
Substrate Activation Single-point electrophile activationDual-point (Electrophile + Nucleophile)
Entropic Penalty High (Highly flexible, rapid exchange)Lowered (Preorganized by steric bulk)
Benchmark Reaction PET Glycolysis (Yield: ~82% in DES)[2]Ring-opening / Asymmetric additions[3]

Self-Validating Experimental Protocols

The choice of catalyst dictates the experimental workflow. Below are field-proven methodologies demonstrating the optimal use of each compound.

Protocol A: Polymer Degradation via 1,3-DMU Deep Eutectic Solvent

1,3-DMU is highly effective when synergized with a Lewis acid to form a DES. This protocol details the glycolysis of Polyethylene Terephthalate (PET) using a 1,3-DMU/Zn(OAc)₂ system, capitalizing on the low steric bulk of 1,3-DMU to form a stable eutectic network[2].

Step-by-Step Methodology:

  • DES Preparation: In a dry flask, combine 1,3-DMU and Zn(OAc)₂ in a predetermined molar ratio. Heat the mixture gently under a nitrogen atmosphere until a clear, homogeneous liquid forms. Self-Validation: The formation of a stable liquid at a temperature lower than the melting points of the individual components confirms successful DES formation.

  • Reaction Setup: Add 5.0 g of post-consumer PET flakes and 20.0 g of ethylene glycol (EG) to a pressure reactor.

  • Catalyst Addition: Introduce 5 wt% of the prepared 1,3-DMU/Zn(OAc)₂ DES into the reactor.

  • Glycolysis: Seal the reactor and heat to 190 °C for 20 minutes under autogenous pressure. The amino groups of the urea activate the EG, while the Zn(OAc)₂ coordinates the carbonyl oxygen of the PET[2].

  • Isolation: Cool the reactor rapidly. Dilute the mixture with chilled water to precipitate the unreacted PET. Filter, and allow the filtrate to crystallize at 4 °C to isolate bis(2-hydroxyethyl) terephthalate (BHET).

Protocol B: Bifunctional Activation via EHPU

EHPU is utilized in discrete, solvent-based organocatalysis where precise spatial arrangement of the substrates is required.

Step-by-Step Methodology:

  • Catalyst Equilibration: Dissolve 10 mol% of EHPU in a non-polar, non-competing solvent (e.g., anhydrous dichloromethane or toluene) at room temperature. Causality: Non-polar solvents prevent the disruption of the delicate hydrogen-bonding network formed by the catalyst.

  • Electrophile Activation: Add the electrophilic substrate (e.g., an azlactone or epoxide) to the solution. Stir for 10 minutes to allow the urea NH groups to form stable hydrogen bonds with the substrate's carbonyl/oxygen moieties.

  • Nucleophile Introduction: Slowly add the nucleophilic reagent. The tethered hydroxyl group of EHPU will direct the nucleophile toward the activated electrophile, lowering the transition state energy[3].

  • Monitoring & Quenching: Monitor the reaction via TLC. Once complete, quench with a mild aqueous buffer and extract the product using standard biphasic separation.

ExperimentalWorkflow Step1 Catalyst Preparation Step2A 1,3-DMU + Zn(OAc)2 Heat to form DES Step1->Step2A Step2B EHPU in Solvent Equilibration Step1->Step2B Step3A Add PET + EG 190°C, 20 min Step2A->Step3A Step3B Add Substrates Room Temp Step2B->Step3B Step4 Product Isolation Step3A->Step4 Step3B->Step4

Caption: Parallel experimental workflows for 1,3-DMU DES catalysis and EHPU bifunctional catalysis.

Conclusion & Selection Guide

The selection between 1,3-dimethylurea and 1-Ethyl-3-(3-hydroxypropyl)urea should be dictated by the macroscopic goals of the synthetic pathway:

  • Choose 1,3-DMU when designing bulk catalytic systems, such as Deep Eutectic Solvents for polymer degradation or large-scale condensation reactions. Its lack of steric bulk allows for rapid, dense hydrogen-bond networking.

  • Choose EHPU when executing complex, discrete transformations (such as ring-openings or asymmetric additions) where the spatial preorganization of both an electrophile and a nucleophile is required to achieve high selectivity and lower activation barriers.

References

  • Lewis Acid–Base Synergistic Catalysis for Polyethylene Terephthalate Degradation by 1,3-Dimethylurea/Zn(OAc)2 Deep Eutectic Solvent ACS Sustainable Chemistry & Engineering URL:[Link][2]

  • Steric Effects of pH Switchable, Substituted (2-pyridinium)urea Organocatalysts: a Solution and Solid Phase Study National Institutes of Health (PMC) URL:[Link][4]

  • Composition-Dependent Hydrogen-Bonding Motifs and Dynamics in Brønsted Acid–Base Mixtures ACS Publications URL:[Link][1]

  • Negative Catalysis-Driven Asymmetric Azlactone Ring-Opening with Hydrazines Using Quinine-Thiourea Catalysts Kyushu University Institutional Repository URL:[Link][3]

Sources

Comparative

Comparative Analysis of Hydrogen Bonding Dynamics: 1-Ethyl-3-(3-hydroxypropyl)urea

As a Senior Application Scientist, evaluating the physicochemical properties of a molecule requires looking beyond basic structural drawings to interrogate the thermodynamic realities of its behavior in solution. Urea de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the physicochemical properties of a molecule requires looking beyond basic structural drawings to interrogate the thermodynamic realities of its behavior in solution. Urea derivatives are renowned for their exceptional hydrogen-bond donor and acceptor capabilities, a feature widely exploited in supramolecular chemistry, drug design, and materials science[1]. The fundamental strength of these interactions can be modulated by structural substituents that alter the electron density and steric environment of the NH groups[2].

In 1-Ethyl-3-(3-hydroxypropyl)urea (EH3U) , the presence of a flexible 3-carbon linker terminating in a hydroxyl group introduces a competitive hydrogen-bonding site. This structural feature allows the molecule to partition between extensive intermolecular polymeric networks and discrete intramolecular pseudo-rings. Understanding this partitioning is critical for applications ranging from pharmaceutical formulation to the design of biodegradable poly(urea ester)s, where hydrogen bonding networks dictate melting temperatures and mechanical resilience[3].

This guide objectively compares the hydrogen bonding strength of EH3U against key structural analogs, providing the mechanistic causality and self-validating experimental protocols required to quantify these interactions.

Structural Analogs for Objective Comparison

To accurately benchmark the hydrogen bonding strength of EH3U, we must compare it against analogs that isolate specific interaction variables:

  • 1,3-Diethylurea (DEU) : Lacks a terminal hydroxyl group. This serves as our experimental baseline for pure, unhindered intermolecular urea-urea hydrogen bonding.

  • 1-Ethyl-3-(2-hydroxyethyl)urea (EH2U) : Features a shorter 2-carbon linker. This restricts the geometry of potential intramolecular interactions, forcing a tighter, potentially strained pseudo-ring.

  • 1-Ethyl-3-(3-hydroxypropyl)urea (EH3U) : The target molecule, featuring a 3-carbon linker that theoretically allows for an optimal, strain-free 7-membered intramolecular pseudo-ring.

HBonding EH3U 1-Ethyl-3-(3-hydroxypropyl)urea (EH3U) Intra Intramolecular H-Bonding (Concentration Independent) EH3U->Intra Dilute Solution (< 1 mM) Inter Intermolecular H-Bonding (Concentration Dependent) EH3U->Inter Concentrated/Solid State Ring 7-Membered Pseudo-Ring (O-H ··· O=C) Intra->Ring Network Polymeric H-Bond Networks (Urea-Urea & Urea-Hydroxyl) Inter->Network

Diagram 1: Divergent hydrogen bonding pathways of EH3U based on concentration states.

Mechanistic Causality & Data Synthesis

Hydrogen bonding spans a continuum from weak interactions to nearly covalent bonds, with typical O-H···O and N-H···O bonds ranging from 8 to 21 kJ/mol[4]. To quantify where EH3U falls on this spectrum, we rely on two orthogonal techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Variable-Temperature Proton NMR (VT-¹H NMR).

Quantitative Data Summary

Table 1: FTIR Carbonyl (C=O) Stretching Frequencies in Dilute CHCl₃ (0.5 mM) Causality: The stretching frequency of the urea carbonyl is a direct probe for H-bond acceptance[1]. A free C=O absorbs near 1685 cm⁻¹. When it acts as an H-bond acceptor, electron density is pulled away from the double bond, weakening it and shifting the absorption to lower wavenumbers (red-shift).

CompoundLinker LengthC=O Stretch (cm⁻¹)Shift from Free Urea (Δν)Dominant H-Bond Mode
DEU N/A1685BaselineNone (at high dilution)
EH2U 2 Carbons1662-23 cm⁻¹Weak Intramolecular (6-membered)
EH3U 3 Carbons1648-37 cm⁻¹Strong Intramolecular (7-membered)

Table 2: Variable-Temperature ¹H NMR Coefficients (Δδ/ΔT) in DMSO-d₆ Causality: DMSO is a strong hydrogen-bond acceptor. If a proton is involved in an intermolecular H-bond, it will bond with the bulk DMSO solvent. Heating the sample disrupts this solute-solvent bond, causing a large upfield shift (large negative Δδ/ΔT). Conversely, if the proton is locked in a robust intramolecular H-bond, it is thermodynamically shielded from the solvent, yielding a small temperature coefficient (Δδ/ΔT > -3.0 ppb/K).

CompoundProton TypeΔδ/ΔT (ppb/K)Interpretation
DEU Urea N-H-5.8Intermolecular (Solvent-exposed)
EH2U Hydroxyl O-H-4.5Weakly Shielded (Strained Ring)
EH3U Hydroxyl O-H-2.1Strongly Shielded (Stable Intramolecular)

Analysis: The data clearly demonstrates that the 3-carbon linker in EH3U provides the optimal geometry for a highly stable 7-membered intramolecular hydrogen bond. The significant C=O red-shift (-37 cm⁻¹) and the highly shielded O-H proton (-2.1 ppb/K) prove that EH3U's intramolecular bonding strength vastly outperforms the constrained 6-membered ring of EH2U.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data above are designed as self-validating systems.

Workflow Prep Sample Preparation (Variable Concentration) FTIR FTIR Spectroscopy (C=O, N-H, O-H stretch) Prep->FTIR Aliquots NMR VT-NMR Spectroscopy (Temperature Coefficient) Prep->NMR Aliquots Analysis Data Synthesis (Intra vs Inter H-Bond Ratio) FTIR->Analysis Peak Shift Data NMR->Analysis Δδ/ΔT Values

Diagram 2: Self-validating experimental workflow for quantifying hydrogen bond strength.

Protocol 1: Concentration-Dependent FTIR Spectroscopy

By performing a serial dilution in a non-polar solvent, we force intermolecular bonds (which rely on molecular collisions) to dissociate.

  • Solvent Preparation: Rigorously dry Chloroform (CHCl₃) over 3Å molecular sieves to eliminate trace water, which acts as a competitive H-bond donor/acceptor[4].

  • Serial Dilution: Prepare solutions of EH3U, EH2U, and DEU ranging from 100 mM down to 0.1 mM.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ using a liquid cell with CaF₂ windows (1.0 mm path length for dilute solutions).

  • Self-Validation Check: Plot the C=O peak position against concentration. The protocol validates itself when the peak position stops shifting below 1 mM. If a red-shifted peak persists at extreme dilutions, it mathematically proves the existence of a unimolecular, concentration-independent intramolecular hydrogen bond.

Protocol 2: Variable-Temperature ¹H NMR (VT-NMR)

This protocol uses the solvent itself as a thermodynamic stress-test for the intramolecular bond.

  • Sample Preparation: Dissolve 5 mg of the analyte in 0.5 mL of anhydrous DMSO-d₆.

  • Temperature Calibration: Use a pure ethylene glycol standard to calibrate the NMR probe temperature accurately prior to sample insertion.

  • Acquisition: Acquire ¹H NMR spectra at 5 K intervals from 298 K to 348 K, allowing 10 minutes of equilibration time at each step.

  • Data Extraction & Validation: Plot the chemical shift (δ, ppm) of the N-H and O-H protons against temperature (T, Kelvin). Calculate the slope (Δδ/ΔT). A linear fit with an R² > 0.99 validates that the system is in rapid exchange without degradation during the heating cycle.

References
  • [1] Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment - MDPI. 1

  • [2] Urea hydrogen-bond donor strengths: bigger is not always better - PMC. 2

  • [3] Poly(Urea Ester): A Family of Biodegradable Polymers with High Melting Temperatures - NSF PAR. 3

  • [4] Hydrogen bond - Wikipedia. 4

Sources

Validation

A Comparative Guide to Hydroxyalkyl Urea Monomers in Advanced Polymer Synthesis

For researchers and developers in advanced materials and drug delivery, monomer selection is a critical decision point that dictates the ultimate performance and properties of a polymer. Urea derivatives, prized for thei...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and developers in advanced materials and drug delivery, monomer selection is a critical decision point that dictates the ultimate performance and properties of a polymer. Urea derivatives, prized for their ability to form strong hydrogen bonds, are a cornerstone of this field, enabling the synthesis of materials with superior thermal and mechanical properties.[1][2][3] This guide provides an in-depth comparison of 1-Ethyl-3-(3-hydroxypropyl)urea against other common urea-based monomers, offering a data-driven perspective for your next polymer synthesis project.

The Strategic Role of Urea Derivatives in Polymer Chemistry

Urea and its derivatives are instrumental in creating polymers like polyurethanes, polyureas, and poly(urea-ester)s. The defining feature of the urea group (-NH-CO-NH-) is its capacity to act as both a hydrogen bond donor and acceptor. This dual nature promotes strong, specific intermolecular interactions between polymer chains.[1][2]

These hydrogen bonds act as physical crosslinks, significantly enhancing properties such as:

  • Thermal Stability: Increasing the energy required to disrupt the polymer matrix.

  • Mechanical Strength: Improving tensile strength and modulus.[2]

  • Phase Separation: Driving the formation of well-defined hard and soft segment microdomains in block copolymers like poly(urethane-urea)s, which is crucial for creating high-performance elastomers.[1][2]

Hydroxyalkyl ureas, such as 1-Ethyl-3-(3-hydroxypropyl)urea and N-(2-hydroxyethyl)urea, are particularly valuable. They incorporate a reactive hydroxyl (-OH) group, allowing them to act as diols or chain extenders in step-growth polymerization, most notably in the synthesis of polyurethanes and related hybrid materials.[4][5]

Monomer Comparison: 1-Ethyl-3-(3-hydroxypropyl)urea vs. Alternatives

The choice of a specific hydroxyalkyl urea monomer influences everything from reaction kinetics to the final polymer's biocompatibility. Here, we compare 1-Ethyl-3-(3-hydroxypropyl)urea with its close analog, N-(2-hydroxyethyl)urea, and the fundamental building block, urea.

Property1-Ethyl-3-(3-hydroxypropyl)ureaN-(2-hydroxyethyl)ureaUrea
Molar Mass 146.19 g/mol [6]104.11 g/mol 60.06 g/mol
Structure Asymmetric, with ethyl and hydroxypropyl groupsSymmetric, with two hydroxyethyl groupsSymmetric, primary diamide
Key Feature Provides a balance of flexibility (propyl chain) and reactivity (-OH)Higher density of hydroxyl groups per unit massFoundational monomer, often used in non-isocyanate routes[7]
Reactivity Primary hydroxyl group readily reacts with isocyanates.Primary hydroxyl group offers high reactivity.Amine groups react with aldehydes or can be used in melt polycondensation.[8][9]
Solubility Generally good solubility in polar aprotic solvents (e.g., DMF, DMAc).Good solubility in polar solvents.Limited solubility in many organic solvents, often requiring harsh conditions.
Expected Polymer Properties Imparts flexibility due to the longer alkyl chain; asymmetric structure may disrupt packing and lower crystallinity.Can lead to polymers with higher crosslink density and rigidity.Creates polymers with very strong hydrogen bonding, leading to high thermal stability but often brittle character.[3]
Biocompatibility Data is limited; however, the presence of urea and hydroxyl groups is generally favorable for biomedical applications.[10]Favorable biocompatibility profile; used in cosmetic and personal care formulations.[11][12][13]Generally biocompatible; a natural metabolic product.

Expert Insights:

  • 1-Ethyl-3-(3-hydroxypropyl)urea is an excellent candidate when a balance of flexibility and thermal stability is required. The ethyl group can subtly influence inter-chain spacing, while the hydroxypropyl chain adds a degree of freedom to the polymer backbone.

  • N-(2-hydroxyethyl)urea is often selected when maximizing hydrogen bonding and achieving a stiffer material is the goal. Its higher concentration of urea and hydroxyl functionalities per gram makes it efficient for building robust networks.

  • Urea itself represents a move towards greener, non-isocyanate routes, particularly in melt polycondensation with diamines.[7][8] However, controlling the reaction can be challenging due to the high temperatures and potential for side reactions.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They represent standard, robust methodologies for synthesizing and characterizing polymers using hydroxyalkyl urea derivatives.

General Polymerization Workflow

A typical synthesis and characterization pipeline for developing a novel polymer using these monomers follows a logical progression.

G cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Processing cluster_char Characterization Monomer Monomer Selection (e.g., 1-Ethyl-3-(3-hydroxypropyl)urea) Solvent Solvent & Catalyst Prep (Anhydrous DMF, DBTDL) Reaction Polymerization (N2 Atmosphere, 60-80°C) Solvent->Reaction Precipitation Precipitation & Washing (Methanol/Water) Reaction->Precipitation Drying Vacuum Drying (60-80°C) Precipitation->Drying Spectroscopy Structural (FTIR, NMR) Drying->Spectroscopy Thermal Thermal (DSC, TGA) Spectroscopy->Thermal Mechanical Mechanical (DMA, Tensile) Thermal->Mechanical

Caption: Standard workflow for synthesis and characterization of urea-based polymers.

Protocol: Synthesis of a Poly(urethane-urea) via Prepolymer Method

This two-step method is preferred for achieving high molecular weight and well-defined block structures.[2] It involves first creating an isocyanate-terminated prepolymer, which is then chain-extended with the hydroxyalkyl urea.

Materials:

  • Polyol (e.g., Poly(tetramethylene glycol), PTMG)

  • Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)

  • Hydroxyalkyl Urea (e.g., 1-Ethyl-3-(3-hydroxypropyl)urea)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide, DMF)

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser.

  • Prepolymer Synthesis:

    • Charge the flask with the polyol and anhydrous DMF.

    • Heat to 60°C under a nitrogen blanket with stirring.

    • Add the diisocyanate (typically in a 2:1 molar ratio to the polyol) dropwise over 30 minutes.

    • Add a catalytic amount of DBTDL (e.g., 0.05 wt%).

    • Allow the reaction to proceed at 75-80°C for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Dissolve a stoichiometric amount of 1-Ethyl-3-(3-hydroxypropyl)urea in anhydrous DMF.

    • Cool the prepolymer solution to 30°C.

    • Slowly add the chain extender solution to the prepolymer. The viscosity will increase noticeably.

    • Continue stirring for an additional 2-4 hours at room temperature to complete the polymerization.[10]

  • Isolation:

    • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or deionized water.

    • Collect the polymer by filtration, wash thoroughly, and dry in a vacuum oven at 60°C until a constant weight is achieved.[8]

Reaction Mechanism and Structural Considerations

The fundamental reaction in polyurethane synthesis is the addition of an alcohol to an isocyanate group, forming a urethane linkage. When using a hydroxyalkyl urea as a chain extender, this reaction incorporates the urea functionality directly into the polymer backbone, creating a poly(urethane-urea).

G cluster_reactants cluster_product Prepolymer O=C=N-R-N=C=O (Isocyanate-Terminated Prepolymer) Polymer ...-[-O-CO-NH-R-NH-CO-O-(CH₂)₃-NH-CO-NH-CH₂CH₃-]-... (Poly(urethane-urea) Chain) Prepolymer->Polymer + Monomer HO-(CH₂)₃-NH-CO-NH-CH₂CH₃ (1-Ethyl-3-(3-hydroxypropyl)urea)

Caption: Formation of a poly(urethane-urea) from a diisocyanate and a hydroxyalkyl urea.

The presence of both urethane and urea groups leads to a complex hydrogen-bonding environment. Urea-urea hydrogen bonds are generally stronger and form more organized "hard segment" domains compared to urethane-urethane bonds, contributing significantly to the material's final mechanical properties.[1][2]

Conclusion and Future Outlook

While established monomers like N-(2-hydroxyethyl)urea offer a wealth of characterization data, 1-Ethyl-3-(3-hydroxypropyl)urea presents an intriguing alternative for fine-tuning polymer properties. Its asymmetric structure and flexible propyl chain offer a unique lever for manipulating polymer morphology and performance, particularly in applications requiring a delicate balance of strength and elasticity, such as in advanced coatings, adhesives, and biomedical devices.

The ongoing shift towards non-isocyanate chemistries will continue to drive innovation. Melt polycondensation using urea and hydroxyalkyl ureas is a promising, more sustainable pathway that avoids hazardous reagents.[7][14] As this field evolves, a deep, mechanistic understanding of how monomer structure dictates polymer performance will be paramount for designing the next generation of advanced materials.

References

  • Hu, N., Ruan, C. S., Ning, X. Q., & Xu, C. M. (2013). Design, Synthesis and Characterization of Novel Biodegradable Poly(urethane-urea) for Biomedical Applications. Asian Journal of Chemistry, 25(10). [Link]

  • Saegusa, Y., & Nakamura, K. (2002). Synthesis and Characterization of Ordered Poly(urethane−urea)s from p-Isocyanatobenzyl Isocyanate and 4-Aminophenylethyl Alcohol. Macromolecules, 35(22), 8345–8350. [Link]

  • Semsarzadeh, M. A. (2004). Synthesis and characterization of hyperbranched poly(urea-urethane)s. Qucosa - TU Dresden. [Link]

  • Balasubramanian, S., & Krishnan, S. (1993). Synthesis and characterization of metal-containing polyurethane-ureas. Polymer, 34(16), 3521-3525. [Link]

  • Nalawade, S. (2012). Synthesis and characterization of some polyurethanes and polyurethane-ureas. ResearchGate. [Link]

  • Yilmaz, G., Acar, H. Y., & Yagci, Y. (2016). Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. ACS Applied Materials & Interfaces, 8(4), 2737–2746. [Link]

  • Royal Society of Chemistry. (n.d.). Urea-methanal polymerisation | Demonstration. Education. [Link]

  • Sanphui, P., Gopi, V., & Sarma, J. D. (2010). Synthesis of Novel Polymer/Urea Peptoid Conjugates Using RAFT Polymerization. Macromolecules, 43(3), 1284–1292. [Link]

  • Cuscurida, M. (1980). U.S. Patent No. 4,194,069. Washington, DC: U.S.
  • Fernández-d'Arlas, B., et al. (2021). Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review. MDPI. [Link]

  • Marcos-Fernández, A., et al. (2017). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Polymers, 9(12), 696. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Sienkiewicz, N., et al. (2022). Environmentally Friendly Synthesis of Urea-Free Poly(carbonate-urethane) Elastomers. Macromolecules, 55(12), 5249–5260. [Link]

  • Hudson, R., et al. (2026). Differentiating urethane and urea bond activation in polyurethane foam acidolysis. Chemical Science, 17(1), 103-111. [Link]

  • Song, J., et al. (2016). Poly(Urea Ester): A Family of Biodegradable Polymers with High Melting Temperatures. NSF Public Access Repository. [Link]

  • Zhang, Y., et al. (2015). Dynamic urea bond for the design of reversible and self-healing polymers. Nature Communications, 6, 10100. [Link]

  • Pérez-Limiñana, M. A., et al. (2017). Polyureas Versatile Polymers for New Academic and Technological Applications. Polymers, 9(12), 695. [Link]

  • Bloom Tech. (2024, August 20). Is Hydroxyethyl Urea the Same as Urea?. [Link]

  • Lubczak, J., & Lubczak, R. (2012). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. ResearchGate. [Link]

  • Kim, B. K., et al. (2004). Preparation and properties of waterborne poly(urethane urea)s for adhesives: The effects of the 2,2‐bis(hydroxylmethyl)propionic acid content on the properties. Journal of Applied Polymer Science, 94(5), 1743-1751. [Link]

  • Lawrencia, D., et al. (2023). Natural Polymers for Encapsulating Urea. Encyclopedia.pub. [Link]

  • Cosmetic Ingredient Review. (2019). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. [Link]

  • Wijesinghe, L. D., et al. (2009). Renewable resources based polymers: Synthesis and characterization of 2,5-diformylfuran–urea resin. Polymer, 50(23), 5346-5350. [Link]

  • Ghasemlou, M., et al. (2019). Effect of various additives on the properties of the films and coatings derived from hydroxypropyl methylcellulose—A review. Food Hydrocolloids, 92, 241-265. [Link]

  • Lundquist, N. A., et al. (2021). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry, 12(10), 1434-1442. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern comparison for 1-Ethyl-3-(3-hydroxypropyl)urea

Advanced Mass Spectrometry Fragmentation Pattern Comparison: 1-Ethyl-3-(3-hydroxypropyl)urea vs. Structural Analogues Introduction: The Analytical Challenge of Substituted Ureas In drug development and agricultural chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Fragmentation Pattern Comparison: 1-Ethyl-3-(3-hydroxypropyl)urea vs. Structural Analogues

Introduction: The Analytical Challenge of Substituted Ureas

In drug development and agricultural chemistry, asymmetric substituted ureas present a unique analytical hurdle. Because positional isomers of these compounds yield identical isobaric molecular ions, standard mass profiling (MS1) is insufficient for structural elucidation[1]. To definitively map these structures, we must rely on high-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS)[2].

As a Senior Application Scientist, I designed this guide to objectively dissect the fragmentation behavior of 1-Ethyl-3-(3-hydroxypropyl)urea (Exact Mass: 146.1055 Da; [M+H]+ m/z 147.11). By comparing its collision-induced dissociation (CID) profile against symmetric and isomeric analogues, we establish a self-validating framework for interpreting complex gas-phase ion chemistry.

Mechanistic Principles of Asymmetric Urea Fragmentation

Understanding the causality behind a mass spectrum is critical. In positive-ion ESI-MS, ureas are thermodynamically favored to protonate at the carbonyl oxygen. However, under CID conditions in the collision cell, charge-directed fragmentation is initiated by proton migration to the adjacent nitrogen atoms[3].

This protonation induces significant C–N bond lengthening. The subsequent bond cleavage results in the characteristic elimination of an amine (as a neutral loss) and the formation of a highly stable isocyanate product ion[2]. For 1-Ethyl-3-(3-hydroxypropyl)urea, the asymmetry of the N-alkyl chains dictates two competing C–N cleavage pathways, alongside a third pathway driven by the dehydration of the terminal hydroxyl group.

Comparative Analysis: Fragmentation Signatures

To objectively evaluate the performance of MS/MS in differentiating these structures, we compared 1-Ethyl-3-(3-hydroxypropyl)urea against two alternatives:

  • 1-(2-Hydroxyethyl)-3-propylurea : A positional isomer that shares the exact same mass ([M+H]+ m/z 147.11).

  • 1,3-Diethylurea : A symmetric baseline control ([M+H]+ m/z 117.10).

Table 1: Quantitative CID Fragmentation Data (Collision Energy = 25 eV)
CompoundPrecursor [M+H]+ (m/z)Major Fragment 1 (m/z, Rel. Abund.)Major Fragment 2 (m/z, Rel. Abund.)Diagnostic Neutral Loss
1-Ethyl-3-(3-hydroxypropyl)urea 147.11102.05 (100%)72.04 (45%)-45 Da (Ethylamine), -18 Da (H₂O)
1-(2-Hydroxyethyl)-3-propylurea (Isomer)147.1188.05 (100%)86.06 (60%)-59 Da (Propylamine), -18 Da (H₂O)
1,3-Diethylurea (Symmetric)117.1072.04 (100%)N/A-45 Da (Ethylamine)

Expert Insight (Causality): Notice how the isomer 1-(2-Hydroxyethyl)-3-propylurea produces a base peak at m/z 88.05 due to the loss of propylamine (59 Da). In contrast, our target molecule yields a base peak at m/z 102.05 via the loss of ethylamine (45 Da). These diagnostic fragment ions are formed via the elimination of R-N=C=O or R-NH₂, enabling the clear, unambiguous differentiation of ureas from other isobaric compounds[4].

Visualizing the Gas-Phase Logic

Below is the logical mapping of the fragmentation pathways specific to 1-Ethyl-3-(3-hydroxypropyl)urea.

Frag M Precursor Ion [M+H]+ m/z 147.11 P1 Pathway A: Loss of Ethylamine (-45 Da) M->P1 P2 Pathway B: Loss of 3-Hydroxypropylamine (-75 Da) M->P2 P3 Pathway C: Loss of H2O (-18 Da) M->P3 F1 3-Hydroxypropyl Isocyanate m/z 102.05 P1->F1 Cleavage of N(ethyl)-C bond F2 Ethyl Isocyanate m/z 72.04 P2->F2 Cleavage of N(propyl)-C bond F3 Dehydrated Precursor m/z 129.10 P3->F3 -H2O from hydroxyl group

Caption: Proposed ESI-MS/MS fragmentation pathways for 1-Ethyl-3-(3-hydroxypropyl)urea.

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure trustworthiness and reproducibility across different instrument platforms, the following protocol integrates internal validation steps to account for matrix effects and ion suppression.

Step 1: Sample Preparation & Internal Standardization
  • Dissolve 1.0 mg of 1-Ethyl-3-(3-hydroxypropyl)urea in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Self-Validation Check: Spike in 10 ng/mL of an isotopically labeled urea (e.g., ¹³C-urea) as an internal standard.

    • Causality: The 0.1% formic acid ensures abundant and stable protonation ([M+H]+) in the ESI source. The internal standard acts as a continuous monitor for ionization efficiency, ensuring that any drop in signal is due to the compound's chemistry, not source contamination.

Step 2: ESI Source Optimization
  • Introduce the sample via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • Set the capillary voltage to +3.5 kV and the desolvation temperature to 250°C.

    • Causality: Direct infusion bypasses liquid chromatography (LC) dead volume, providing the continuous, stable ion beam necessary for precise collision energy optimization.

Step 3: Collision-Induced Dissociation (CID) Energy Ramping
  • Isolate the precursor ion at m/z 147.11 in Q1 with a narrow isolation window (0.7 Da) to prevent the co-isolation of background matrix ions.

  • Ramp the collision energy (CE) in the collision cell from 10 eV to 40 eV in 5 eV increments using Argon as the collision gas.

    • Causality: Energy ramping generates a breakdown curve. The loss of H₂O (-18 Da) is kinetically favored and dominates at low CE (10–15 eV). Conversely, the thermodynamically driven C–N bond cleavages require higher activation energy and dominate at higher CE (20–30 eV)[3].

Step 4: High-Resolution Data Acquisition
  • Acquire the resulting MS/MS spectra in a high-resolution analyzer (TOF or Orbitrap) with a resolution > 70,000 at m/z 200.

  • Self-Validation Check: Validate the fragments by calculating the mass error against theoretical exact masses. The mass error must be < 5 ppm to rule out isobaric interference.

G A Sample Prep & Internal Standardization B Direct Infusion ESI (Positive Ion Mode) A->B Syringe Pump 5 µL/min C Q1 Isolation (m/z 147.11) B->C Desolvation & Ionization D Collision Cell (CID) Energy Ramping (10-40 eV) C->D Precursor Ion Selection E High-Resolution MS (TOF/Orbitrap) D->E Fragment Generation F Data Analysis & Isomer Differentiation E->F Mass Spectra Acquisition

Caption: ESI-MS/MS analytical workflow for the characterization of substituted ureas.

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Blueprint: 1-Ethyl-3-(3-hydroxypropyl)urea

As a Senior Application Scientist, I recognize that handling rare, early-discovery chemicals requires a rigorous, systems-based approach to laboratory safety. 1-Ethyl-3-(3-hydroxypropyl)urea (CAS: 199106-80-4) is an orga...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling rare, early-discovery chemicals requires a rigorous, systems-based approach to laboratory safety. 1-Ethyl-3-(3-hydroxypropyl)urea (CAS: 199106-80-4) is an organic urea derivative primarily utilized in specialized organic synthesis and drug discovery screening [1].

Because compounds in early discovery collections often lack exhaustive toxicological profiling [1], we must apply the precautionary principle. This guide provides a self-validating framework for the safe handling, decontamination, and disposal of this compound, ensuring environmental compliance and operational safety.

Physicochemical Profiling & Operational Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The presence of both a urea core and a terminal hydroxyl group dictates its solubility, reactivity, and thermal degradation profile [2].

Table 1: Physicochemical Properties and Waste Management Implications

Property / ParameterValue / ProfileOperational & Disposal Implication
CAS Number 199106-80-4Mandatory identifier for Environmental Health & Safety (EHS) waste logging.
Molecular Formula C 6​ H 14​ N 2​ O 2​ High nitrogen content. Thermal degradation will yield toxic nitrogen oxides (NO x​ ). Requires incineration facilities equipped with NO x​ scrubbers.
Molecular Weight 146.19 g/mol Used to calculate stoichiometric limits for waste concentration in solution.
Functional Groups Urea core, Hydroxyl (-OH)Confers moderate-to-high polarity. The compound will readily partition into aqueous environments; drain disposal is strictly prohibited to prevent aquatic toxicity.
Chemical Stability Stable under standard conditionsAvoid mixing waste with strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic oxidation of the alkyl and hydroxyl groups.

Step-by-Step Methodologies: Handling & Disposal

The following protocols are designed as self-validating systems. By understanding the causality behind each step, researchers can adapt to unexpected variables without compromising safety.

Protocol A: Routine Laboratory Disposal

Because 1-Ethyl-3-(3-hydroxypropyl)urea is a nitrogenous organic compound, its ultimate destruction must occur via high-temperature incineration.

  • Step 1: Phase Segregation

    • Action: Separate waste into solid (contaminated PPE, weighing boats, resin beads) and liquid (reaction matrices, wash solvents) streams.

    • Causality: Solid and liquid wastes require different incineration feed mechanisms at the disposal facility. Mixing them complicates EHS processing and increases disposal costs.

  • Step 2: Liquid Solvent Categorization

    • Action: Determine if the liquid waste matrix contains halogenated solvents (e.g., Dichloromethane, Chloroform) or non-halogenated solvents (e.g., DMSO, Methanol, Water).

    • Causality: Halogenated waste requires specialized incineration at higher temperatures to prevent the formation of highly toxic dioxins and furans.

  • Step 3: Primary Containment

    • Action: Transfer liquid waste into a chemically compatible, high-density polyethylene (HDPE) or amber glass carboy. Do not fill beyond 80% capacity.

    • Causality: Leaving 20% headspace accommodates potential vapor pressure expansion caused by ambient temperature fluctuations in the waste storage area.

  • Step 4: EHS Handoff

    • Action: Label the container clearly with "Toxic Organic Waste", list the CAS number (199106-80-4), and specify the solvent matrix. Transfer to your institutional EHS department.

Protocol B: Spill Response & Decontamination

In the event of a powder or solution spill on the benchtop, immediate containment is required to prevent aerosolization or dermal exposure.

  • Step 1: Physical Containment

    • Action: For solids, gently cover the spill with damp absorbent paper. For liquids, encircle and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

    • Causality: Dampening solid powders prevents aerosolization of uncharacterized micro-particulates, mitigating inhalation risks.

  • Step 2: Solvent Extraction (Wiping)

    • Action: Wipe the contaminated surface using a solvent that matches the compound's polarity. A 70% Isopropanol/Water solution or Methanol is highly effective.

    • Causality: The terminal hydroxyl group makes the compound polar. Using a polar solvent ensures complete dissolution and removal of micro-residues from the benchtop, whereas non-polar solvents (like hexanes) would leave residue behind.

  • Step 3: Secondary Waste Routing

    • Action: Place all contaminated wipes and absorbents into a heavy-duty biohazard or solid chemical waste bag. Seal and label for incineration.

Waste Management Signaling Workflow

To streamline laboratory operations, the following decision tree illustrates the logical routing for 1-Ethyl-3-(3-hydroxypropyl)urea waste.

WasteWorkflow Start 1-Ethyl-3-(3-hydroxypropyl)urea Waste Generated Phase Identify Waste Phase Start->Phase Solid Solid Waste (PPE, Vials, Resins) Phase->Solid Liquid Liquid Waste (Reaction Solutions) Phase->Liquid Incineration High-Temp Incineration (Requires NOx Scrubber) Solid->Incineration Solvent Determine Solvent Matrix Liquid->Solvent NonHalo Non-Halogenated Organic Waste Solvent->NonHalo Polar Organics (DMSO, MeOH, H2O) Halo Halogenated Organic Waste Solvent->Halo Halogenated (DCM, CHCl3) NonHalo->Incineration Halo->Incineration

Workflow for the segregation and disposal of 1-Ethyl-3-(3-hydroxypropyl)urea waste.

References

  • ChemBK. "1-ethyl-3-(3-hydroxypropyl)urea Chemical Properties". ChemBK Database. Available at:[Link]

Handling

Personal protective equipment for handling 1-Ethyl-3-(3-hydroxypropyl)urea

An Essential Guide to the Safe Handling of 1-Ethyl-3-(3-hydroxypropyl)urea For Researchers, Scientists, and Drug Development Professionals Understanding the Compound: A Prudent Approach to Safety Personal Protective Equi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Safe Handling of 1-Ethyl-3-(3-hydroxypropyl)urea

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: A Prudent Approach to Safety

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to mitigating the risks associated with handling 1-Ethyl-3-(3-hydroxypropyl)urea. The following table outlines the recommended PPE, drawing on guidelines for similar chemical structures.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[3][4] A face shield may be necessary for splash-prone procedures.To protect against accidental splashes and airborne particles.
Hand Protection Nitrile or PVC gloves.[5]To prevent direct skin contact. Always inspect gloves for integrity before use and employ proper removal techniques to avoid contamination.[3]
Body Protection A fully-buttoned laboratory coat or chemical-resistant clothing.[3]To protect skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator is recommended when there is a potential for generating dust or aerosols.[6] For higher dust concentrations, a P1 or P2 mask may be necessary.[4]To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes.[6]To protect feet from potential spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 1-Ethyl-3-(3-hydroxypropyl)urea is critical for maintaining both the integrity of the compound and the safety of laboratory personnel.

Engineering Controls and Laboratory Setup

Your work environment is a critical component of your safety strategy.

  • Ventilation: Always handle 1-Ethyl-3-(3-hydroxypropyl)urea in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended to control airborne levels.[6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][3]

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of 1-Ethyl-3-(3-hydroxypropyl)urea.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood Operation & Emergency Equipment Accessibility prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for 1-Ethyl-3-(3-hydroxypropyl)urea.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure all engineering controls are functioning correctly and all necessary PPE is readily available.

  • Aliquotting and Weighing:

    • Perform all weighing and aliquotting of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid actions that could generate dust.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Hygiene Practices:

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

Storage

Proper storage is essential to maintain the stability of 1-Ethyl-3-(3-hydroxypropyl)urea and prevent accidental release.

  • Store in a tightly closed container.[3]

  • Keep the container in a cool, dry, and well-ventilated area.[3][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][7]

Spill Management and First Aid

In the event of an accidental exposure or spill, prompt and appropriate action is crucial.

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[2]

    • Avoid generating dust.[2]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's environmental health and safety (EHS) department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of 1-Ethyl-3-(3-hydroxypropyl)urea and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be considered chemical waste.

  • Container Management:

    • Collect waste in a clearly labeled, sealed container.

  • Disposal Procedure:

    • Dispose of the waste through your institution's hazardous waste program.

    • Do not dispose of this chemical down the drain.[3]

Conclusion: A Culture of Safety

The responsible handling of 1-Ethyl-3-(3-hydroxypropyl)urea is a cornerstone of a robust safety culture. By adhering to these guidelines, which are grounded in the principles of handling similar substituted ureas, you contribute to a safer research environment for yourself and your colleagues. Always prioritize consulting the specific SDS provided by the manufacturer for the most accurate and up-to-date information.

References

  • Personal protective equipment for handling Urea, (p-hydroxyphenethyl)- - Benchchem. (n.d.).
  • Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths. (2025, July 7).
  • Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, September 17).
  • Safety Data Sheet – Urea - Morton Smith-Dawe. (2025, April 29).
  • Material Safety Data Sheet - Ethylurea, 97% - Cole-Parmer. (2005, October 3).

Sources

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